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Core Science & Biosynthesis

Foundational

Characterization and Pharmacological Utility of 4-Amino-N-propylpyrimidine-5-carboxamide: An Application Scientist’s Guide

Abstract In modern drug discovery, the precise analytical characterization of synthetic building blocks is the foundational step in ensuring the integrity of downstream biological assays. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In modern drug discovery, the precise analytical characterization of synthetic building blocks is the foundational step in ensuring the integrity of downstream biological assays. As a Senior Application Scientist, I frequently encounter privileged scaffolds like 4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7) [1]. This compound serves as a critical pharmacophore in the development of targeted kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its characterization, and details the mechanistic rationale behind its utility in medicinal chemistry.

Physicochemical Fundamentals: Molecular Weight vs. Exact Mass

Before deploying any compound into a screening cascade or synthetic pipeline, we must distinguish between its macroscopic and microscopic mass properties. For 4-Amino-N-propylpyrimidine-5-carboxamide ( C8​H12​N4​O ), the distinction between Molecular Weight (MW) and Exact Mass is not merely semantic; it dictates the analytical instrumentation required for validation.

  • Molecular Weight (180.21 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural isotopic distribution (e.g., Carbon as a mix of 12C and 13C ). This value is strictly used for macroscopic laboratory operations—calculating molarity, stoichiometry, and reaction yields.

  • Exact Mass (180.1011 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., exactly 12.000000 Da for 12C , 1.007825 Da for 1H ). This monoisotopic mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS) [2].

Quantitative Data Summary
PropertyValueCausality / Application
Chemical Formula C8​H12​N4​O Defines elemental composition.
Molecular Weight 180.21 g/mol Used for bulk stoichiometric calculations and reagent weighing.
Monoisotopic Exact Mass 180.1011 DaTarget mass for neutral molecule in HRMS structural elucidation.
Theoretical [M+H]+ Mass 181.1084 DaTarget mass for positive-ion Electrospray Ionization (ESI+).
CAS Registry Number 1864919-44-7Unique identifier for commercial procurement and database cross-referencing [3].

High-Resolution Mass Spectrometry (HRMS) Characterization

To unambiguously confirm the identity of 4-Amino-N-propylpyrimidine-5-carboxamide, we rely on Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. The causality behind this choice is simple: at a nominal mass of 180 Da, there are thousands of possible isobaric chemical formulas. However, by leveraging an Orbitrap mass analyzer with a resolving power (FWHM) of >70,000, we can measure the exact mass to within <3 parts-per-million (ppm) error, effectively eliminating false positives and confirming the C8​H12​N4​O composition [4].

Standardized LC-HRMS/MS Protocol

Every analytical protocol must be a self-validating system. The following methodology is designed to ensure optimal ionization, baseline chromatographic separation, and precise mass calibration.

Step 1: Sample Preparation

  • Procedure: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Causality: This specific concentration ensures that the analyte is well above the Limit of Detection (LOD) but strictly below the detector saturation limit, preventing space-charge effects in the Orbitrap that could artificially shift the measured exact mass.

Step 2: Chromatographic Separation (UHPLC)

  • Procedure: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The C18 stationary phase provides excellent retention for the lipophilic N-propyl chain. The inclusion of 0.1% Formic Acid is non-negotiable; it lowers the pH, ensuring the basic pyrimidine nitrogens and the primary amine are fully protonated prior to entering the ion source.

Step 3: Ionization and Detection

  • Procedure: Operate the ESI source in positive ion mode (ESI+). Set the Orbitrap resolution to 70,000 at m/z 200.

  • Causality: The highly basic nature of the 4-amino group makes ESI+ the optimal ionization technique, generating a robust [M+H]+ precursor ion at exactly 181.1084 Da . The high resolution separates the analyte's isotopic envelope from any background matrix interferences.

LC_HRMS Sample Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18, Gradient Elution Sample->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI Orbitrap Orbitrap HRMS Resolution > 70,000 ESI->Orbitrap Data Data Analysis Exact Mass: 181.1084 Da Orbitrap->Data

Figure 1: Standardized LC-HRMS workflow for the characterization of 4-Amino-N-propylpyrimidine-5-carboxamide.

Pharmacological Relevance: The Pyrimidine-5-Carboxamide Scaffold

Beyond its analytical profile, 4-Amino-N-propylpyrimidine-5-carboxamide is a highly prized building block in medicinal chemistry. The pyrimidine-5-carboxamide core is a "privileged scaffold," meaning it frequently serves as the structural foundation for potent, selective kinase inhibitors [5].

Mechanistic Rationale in Drug Design

When designing inhibitors for targets such as Salt-Inducible Kinases (SIKs), Spleen Tyrosine Kinase (Syk), or Janus Kinases (JAKs), the spatial geometry of the molecule is paramount [6][7].

  • The Kinase Hinge Binder: The 4-amino group and the adjacent pyrimidine nitrogen ( N3 ) act as a bidentate hydrogen-bond donor/acceptor system. This motif perfectly mimics the binding of the adenine ring of ATP within the highly conserved hinge region of the kinase domain.

  • Hydrophobic Pocket Targeting: The N-propyl substitution on the 5-carboxamide group is not arbitrary. This aliphatic chain is strategically positioned to project into adjacent hydrophobic pockets (often the "back pocket" or the DFG-out allosteric site). The length of the propyl chain provides an optimal balance of lipophilicity and steric bulk, enhancing both binding affinity and target selectivity.

  • SAR Expansion Vectors: The unoccupied C2 and C6 positions of the pyrimidine ring serve as synthetic vectors. Medicinal chemists can functionalize these positions via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) to tune the pharmacokinetic properties (ADME) of the final drug candidate.

Pharmacophore Core Pyrimidine-5-carboxamide Core Scaffold Hinge 4-Amino Group (Kinase Hinge H-Bonding) Core->Hinge Donor/Acceptor Pocket N-Propyl Amide (Hydrophobic Pocket Binding) Core->Pocket Lipophilicity Vector C2/C6 Positions (SAR Expansion Vectors) Core->Vector Substitution

Figure 2: Pharmacophoric utility of the 4-Amino-N-propylpyrimidine-5-carboxamide scaffold in kinases.

Conclusion

The rigorous characterization of 4-Amino-N-propylpyrimidine-5-carboxamide relies on the fundamental distinction between its bulk molecular weight (180.21 g/mol ) and its monoisotopic exact mass (180.1011 Da). By employing a self-validating LC-HRMS analytical workflow, researchers can ensure the structural integrity of this compound. Once validated, its unique arrangement of hydrogen-bond donors and lipophilic vectors makes it an indispensable tool for the rational design of next-generation kinase inhibitors.

References

  • UC Davis Fiehn Lab. (n.d.). Accurate Mass and Mass Spectrometry Principles. Retrieved from[Link]

  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. Retrieved from[Link]

  • Hisamichi, H., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(16), 4936-51. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2008). WO/2008/009458: 2,4-Di(arylamino)-pyrimidine-5-carboxamide compounds as JAK kinases inhibitors. Retrieved from[Link]

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of the 4-Amino-N-propylpyrimidine-5-carboxamide Scaffold

Executive Summary: The Pyrimidine-5-carboxamide Pharmacophore In modern hit-to-lead optimization, low-molecular-weight heterocycles serve as critical foundational building blocks. Among these, 4-Amino-N-propylpyrimidine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pyrimidine-5-carboxamide Pharmacophore

In modern hit-to-lead optimization, low-molecular-weight heterocycles serve as critical foundational building blocks. Among these, 4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7) represents a highly privileged pharmacophore. While structurally simple, this specific scaffold forms the core of several highly potent, orally bioavailable therapeutics targeting intracellular transcription factors and receptor tyrosine kinases (RTKs).

As an application scientist bridging structural biology and assay development, I have observed that the specific substitution pattern of this molecule is not accidental. The 4-amino group acts as a critical hydrogen bond donor, while the N-propyl chain at the 5-carboxamide position provides precisely calibrated lipophilicity. This structural geometry minimizes the entropic penalty upon target binding, allowing the scaffold to effectively engage the SH2 domains of Signal Transducer and Activator of Transcription 6 (STAT6) and the ATP-binding hinge regions of kinases such as MERTK [[1]]([Link]).

Mechanistic Grounding: Target Receptors and Binding Modes

The biological utility of the 4-amino-N-propylpyrimidine-5-carboxamide core is defined by its dual capacity to act as a phosphotyrosine mimetic and a kinase hinge-binder.

Intracellular "Receptor" Targeting: The STAT6 SH2 Domain

The abnormal activation of STAT signaling pathways is heavily implicated in human diseases, including cancer, autoimmune diseases, and asthma . STAT6 is a key regulator of the type 2 helper T (Th2) cell immune response. Following IL-4 or IL-13 binding to their cell-surface receptors, STAT6 is phosphorylated.

Derivatives of the 4-aminopyrimidine-5-carboxamide core (such as YM-341619 and AS1517499) function by directly binding to the SH2 domain of STAT6 . The 4-amino group forms critical hydrogen bonds with the polar residues of the SH2 pocket, competitively inhibiting the homodimerization of STAT6 monomers and preventing their subsequent nuclear translocation.

STAT6_Pathway IL4 IL-4 / IL-13 Cytokines Receptor IL-4Rα / IL-13Rα1 Complex IL4->Receptor Binds JAK JAK Kinase Activation Receptor->JAK Activates STAT6_M STAT6 Monomer (Unphosphorylated) JAK->STAT6_M Phosphorylates STAT6_P pSTAT6 (Phosphorylated) STAT6_M->STAT6_P Dimer STAT6 Dimerization (SH2 Domain) STAT6_P->Dimer Nucleus Nuclear Translocation & Transcription Dimer->Nucleus Inhibitor 4-Amino-N-propylpyrimidine-5-carboxamide (SH2 Domain Binder) Inhibitor->Dimer Blocks SH2 Interaction

IL-4R/STAT6 signaling pathway and targeted inhibition of SH2 domain dimerization.

Receptor Tyrosine Kinase Targeting: MERTK

Beyond STAT6, the pyrimidine-5-carboxamide scaffold exhibits high affinity for MER tyrosine kinase (MERTK), a receptor highly expressed in the protective phenotype of microglia. Recent advancements have utilized fluorinated pyrimidine 5-carboxamides as highly selective MERTK inhibitors, serving as potential tools for fluorine-18-PET radioligand development in multiple sclerosis imaging . In this context, the N-propyl moiety acts as a vector that projects into the solvent-exposed region of the kinase ATP-binding site, allowing for further functionalization without disrupting the core hinge-binding interactions.

Quantitative Binding Affinity Profiling

To contextualize the binding strength of this scaffold, the table below summarizes the binding affinities ( IC50​ / Kd​ ) of highly optimized 4-aminopyrimidine-5-carboxamide derivatives across their primary targets.

Compound / DerivativePrimary TargetBinding Affinity ( IC50​ / Kd​ )Application / Disease Model
YM-341619 STAT6 (SH2 Domain)0.70 nM ( IC50​ )Asthma / Th2 Inflammation
AS1517499 STAT6 (SH2 Domain)21.0 nM ( IC50​ )Atopic Dermatitis
UNC2876 MERTK (Kinase Domain)3.6 nM ( IC50​ )Multiple Sclerosis (PET Imaging)
N-propyl core fragment STAT6 / MERTK>1 μ M (Baseline Kd​ )Hit-to-Lead Scaffold Baseline

Experimental Methodologies: Self-Validating Protocols

To accurately determine the receptor binding affinity of 4-Amino-N-propylpyrimidine-5-carboxamide and its analogs, researchers must employ orthogonal biophysical and biochemical assays. Below are the field-proven, step-by-step methodologies I mandate in my laboratory.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is selected because it provides label-free, real-time kinetic data ( kon​ and koff​ ). For low-molecular-weight fragments like the N-propylpyrimidine core, resolving the rapid association and dissociation phases is critical for understanding thermodynamic binding efficiency.

Step-by-Step Workflow:

  • Surface Preparation: Dock a CM5 sensor chip into the Biacore system. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Target Immobilization: Dilute recombinant human STAT6 (or MERTK kinase domain) in 10 mM Sodium Acetate (pH 4.5) to a concentration of 20 µg/mL. Inject over the activated flow cell until a target immobilization level of ~3000 RU is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) to deactivate unreacted NHS esters.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-Amino-N-propylpyrimidine-5-carboxamide (ranging from 10 µM to 39 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Self-Validation Checkpoint: Inject a known positive control (e.g., AS1517499) at the start and end of the run. A deviation of >5% in Rmax​ indicates target surface degradation, automatically invalidating the assay run.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD​ ( koff​/kon​ ).

SPR_Workflow Immobilize 1. Target Immobilization (STAT6/MERTK on CM5 Chip) Inject 2. Analyte Injection (Pyrimidine-5-carboxamide) Immobilize->Inject Measure 3. Real-Time Association (kon measurement) Inject->Measure Dissociation 4. Buffer Wash (koff measurement) Measure->Dissociation Analyze 5. Kinetic Fit (KD = koff / kon) Dissociation->Analyze

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol 2: Time-Resolved FRET (TR-FRET) for Competitive Binding

Causality: Nitrogen-rich heterocyclic pyrimidines frequently exhibit auto-fluorescence in standard biochemical assays. TR-FRET is employed because the time-delayed fluorescence measurement effectively eliminates this background noise, ensuring that the calculated IC50​ is an artifact-free representation of binding affinity.

Step-by-Step Workflow:

  • Assay Mix Preparation: In a 384-well low-volume plate, combine 5 nM of GST-tagged STAT6 SH2 domain with 2 nM of a Europium-labeled anti-GST antibody (Donor).

  • Tracer Addition: Add 10 nM of an AlexaFluor 647-labeled phosphotyrosine peptide probe (Acceptor).

  • Compound Addition: Dispense 4-Amino-N-propylpyrimidine-5-carboxamide using an acoustic liquid handler (e.g., Echo 550) in a 10-point dose-response format.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Measurement: Read the plate on a microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser, measuring emission at 620 nm (Europium) and 665 nm (AlexaFluor 647) after a 50 µs delay.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using DMSO (negative) and unlabeled probe (positive) controls. A Z'-factor > 0.6 validates the assay's dynamic range, confirming the statistical significance of the compound's displacement curve.

References

  • Therapeutic modulators of STAT signalling for human diseases Nature Reviews Drug Discovery / PubMed Central (PMC) URL:[Link]

  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors Bioorganic & Medicinal Chemistry / ResearchGate URL:[Link]

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development RSC Medicinal Chemistry URL:[Link]

Sources

Foundational

4-Amino-N-propylpyrimidine-5-carboxamide: Discovery, Synthesis Pathways, and Application in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Introduction: The Pyrimidine-5-carboxamide Scaffold in Drug Discovery In the landscape of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction: The Pyrimidine-5-carboxamide Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the pyrimidine-5-carboxamide core has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors[1]. Its structural geometry provides a rigid framework capable of making highly specific interactions with the highly conserved kinase hinge region.

The discovery and optimization of compounds containing this core have led to significant breakthroughs across various therapeutic areas. For instance, pyrimidine-5-carboxamide derivatives have been successfully developed as potent inhibitors for Salt-Inducible Kinases (SIKs) in inflammatory bowel disease[1], c-Jun N-Terminal Kinases (JNKs) for fibrotic diseases[2], Spleen Tyrosine Kinase (Syk) for allergic responses[3], and BCR-ABL/SRC kinases for chronic myeloid leukemia[4].

4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7)[5] serves as a critical, versatile building block in these discovery programs. The molecule possesses two distinct functional domains:

  • The Hinge-Binding Motif: The pyrimidine N1 acts as a hydrogen-bond acceptor, while the exocyclic C4-amino group acts as a hydrogen-bond donor. Together, they form a bidentate interaction with the backbone amide NH and carbonyl oxygen of the kinase hinge residues[4].

  • The Solvent Vector: The 5-carboxamide group, functionalized with an N-propyl chain, acts as a tunable vector directing the aliphatic tail toward the solvent-exposed front or the ribose-binding pocket, enhancing both target selectivity and pharmacokinetic properties[3].

BindingModel Ligand 4-Amino-N-propylpyrimidine-5-carboxamide N1 (H-Bond Acceptor) C4-NH2 (H-Bond Donor) N-Propyl (Solvent Vector) Kinase Kinase Hinge Region Backbone NH Backbone C=O Solvent Front / Ribose Pocket Ligand->Kinase Bidentate H-Bonding & VdW Interactions

Bidentate hinge-binding motif of the pyrimidine-5-carboxamide scaffold in kinases.

Retrosynthetic Strategy & Pathway Design

When designing the synthesis pathway for 4-Amino-N-propylpyrimidine-5-carboxamide, a convergent de novo pyrimidine synthesis is vastly superior to the late-stage functionalization of pre-existing pyrimidine rings (such as the amination of 4-chloropyrimidines).

The most robust and scalable pathway involves the condensation of an amidine with an activated highly electrophilic enol ether[6]. Specifically, reacting formamidine acetate with ethyl (ethoxymethylene)cyanoacetate drives a cascade sequence:

  • Initial nucleophilic attack by the amidine nitrogen displaces the ethoxy group (releasing ethanol).

  • Intramolecular cyclization occurs as the second amidine nitrogen attacks the highly electrophilic cyano group.

  • Tautomerization yields the fully aromatic ethyl 4-aminopyrimidine-5-carboxylate directly, bypassing the need for hazardous chlorinating agents like POCl₃[6].

Following the construction of the core, a standard saponification yields the carboxylic acid, which is subsequently coupled with n-propylamine to furnish the final target.

SynthesisWorkflow A Ethyl (ethoxymethylene) cyanoacetate C Ethyl 4-aminopyrimidine- 5-carboxylate A->C NaOEt, EtOH Reflux, 16h B Formamidine Acetate B->C D 4-Aminopyrimidine- 5-carboxylic acid C->D 1. NaOH, MeOH/H2O 2. HCl (pH 3) F 4-Amino-N-propylpyrimidine- 5-carboxamide D->F HATU, DIPEA DMF, RT, 4h E n-Propylamine E->F

De novo synthesis workflow for 4-Amino-N-propylpyrimidine-5-carboxamide.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring high atom economy and reliable yields.

Step 1: Synthesis of Ethyl 4-aminopyrimidine-5-carboxylate

Causality & Logic: Sodium ethoxide (NaOEt) is utilized to deprotonate formamidine acetate in situ, liberating the free base nucleophile. The reaction is driven to completion by refluxing, which provides the activation energy for the cyclization-isomerization step and boils off the ethanol byproduct, shifting the equilibrium forward.

  • Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a reflux condenser, dissolve formamidine acetate (1.2 equiv, 120 mmol) in anhydrous ethanol (200 mL).

  • Base Addition: Slowly add a solution of sodium ethoxide (21% wt in EtOH, 1.2 equiv) at 0 °C under an inert nitrogen atmosphere. Stir for 30 minutes to liberate the free formamidine.

  • Electrophile Addition: Dropwise, add ethyl (ethoxymethylene)cyanoacetate (1.0 equiv, 100 mmol).

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 16 hours.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Resuspend the crude residue in ice-cold water (150 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum to afford the intermediate as an off-white solid.

Step 2: Saponification to 4-Aminopyrimidine-5-carboxylic acid

Causality & Logic: Saponification requires careful pH control during the workup. Because the resulting 4-aminopyrimidine-5-carboxylic acid is amphoteric, over-acidification (pH < 2) will protonate the pyrimidine nitrogens, causing the product to resolubilize as a highly soluble hydrochloride salt. Adjusting strictly to pH 3–4 ensures the precipitation of the neutral zwitterionic species.

  • Hydrolysis: Suspend ethyl 4-aminopyrimidine-5-carboxylate (50 mmol) in a 1:1 mixture of Methanol and Water (100 mL).

  • Base Addition: Add solid NaOH (3.0 equiv, 150 mmol) and heat the mixture to 60 °C for 4 hours until TLC indicates the complete consumption of the ester.

  • Precipitation: Cool the mixture to 0 °C in an ice bath. Slowly add 2M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 3.5.

  • Isolation: A thick white precipitate will form. Filter the suspension, wash with cold water, and dry overnight to yield the carboxylic acid intermediate.

Step 3: Amide Coupling to Target Compound

Causality & Logic: The electron-withdrawing nature of the pyrimidine ring significantly decreases the nucleophilicity and reactivity of the C5-carboxylic acid. Standard carbodiimide coupling (EDC/HOBt) often results in sluggish kinetics and poor yields. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because the generated 7-aza-1-hydroxybenzotriazole (HOAt) active ester is highly electrophilic, accelerating the amidation and suppressing side reactions.

  • Activation: In a 250 mL flask, dissolve 4-aminopyrimidine-5-carboxylic acid (20 mmol) and HATU (1.1 equiv, 22 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 60 mmol) and stir at room temperature for 15 minutes to form the active ester.

  • Amidation: Add n-propylamine (1.5 equiv, 30 mmol) dropwise. Stir the reaction at room temperature for 4 hours.

  • Purification: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (150 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to isolate pure 4-Amino-N-propylpyrimidine-5-carboxamide.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Target Compound
PropertyValue
CAS Number 1864919-44-7
Molecular Formula C₈H₁₂N₄O
Molecular Weight 180.21 g/mol
Hydrogen Bond Donors 2 (C4-NH₂, Amide NH)
Hydrogen Bond Acceptors 3 (Pyrimidine N1, N3, Amide C=O)
Topological Polar Surface Area (tPSA) 81.1 Ų
Table 2: Optimization of Late-Stage Amide Coupling

Comparison of coupling reagents for the reaction of 4-Aminopyrimidine-5-carboxylic acid with n-propylamine.

Coupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Causality / Notes
CDI NoneDMF1265%Cost-effective, but requires activation heating; prone to incomplete conversion due to low core reactivity.
EDC / HOBt DIPEADMF878%Standard water-soluble byproduct; moderate kinetics for electron-deficient pyrimidine cores.
HATU DIPEADMF492%Superior kinetics via HOAt active ester; ideal for overcoming the unreactive nature of pyrimidine acids.

Sources

Exploratory

Biological Targets for 4-Amino-N-propylpyrimidine-5-carboxamide Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 4-aminopyrimidine-5-carboxamide core represents a quintessential "privileged scaffold" in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-aminopyrimidine-5-carboxamide core represents a quintessential "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with its capacity for forming multiple hydrogen bonds and accommodating diverse substitutions at key positions, allows for the generation of potent and selective modulators for a wide array of biological targets. This guide synthesizes current knowledge on the primary protein families targeted by these derivatives, delving into the mechanistic underpinnings of their activity, the structure-activity relationships (SAR) that govern their potency, and the robust experimental methodologies required for their validation. We will explore targets ranging from well-established enzyme families like protein kinases and sirtuins to transcription factors such as STAT6, providing field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.

The Pyrimidine-5-Carboxamide Core: A Foundation for Versatility

The pyrimidine ring is a fundamental building block in biochemistry, most notably as a component of nucleic acids.[1] In medicinal chemistry, the 4-aminopyrimidine-5-carboxamide framework has emerged as a particularly fruitful scaffold. Its key features include:

  • Hydrogen Bonding Capabilities: The amino group at the 4-position, the pyrimidine ring nitrogens, and the carboxamide moiety at the 5-position create a rich network of hydrogen bond donors and acceptors. This allows for high-affinity interactions within protein binding pockets, often mimicking the binding of endogenous ligands like ATP in kinase domains.

  • Tunable Substitution Points: The scaffold offers multiple, synthetically accessible positions for chemical modification. These substitutions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Structural Rigidity: The bicyclic or pseudo-bicyclic nature of many derivatives provides a degree of conformational constraint, which can reduce the entropic penalty upon binding to a target and improve selectivity.

This inherent versatility has enabled the development of inhibitors and modulators for a diverse set of targets implicated in oncology, inflammation, metabolic disorders, and infectious diseases.

Key Biological Target Classes

The following sections provide a detailed examination of the most significant biological targets successfully modulated by 4-aminopyrimidine-5-carboxamide derivatives.

Protein Kinases: The Dominant Target Family

Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders. The pyrimidine-5-carboxamide scaffold is exceptionally well-suited to target the ATP-binding site of many kinases.

2.1.1. Spleen Tyrosine Kinase (Syk)

  • Pathological Relevance: Syk is a non-receptor tyrosine kinase essential for signal transduction in various hematopoietic cells, including mast cells and B-cells.[2] It plays a pivotal role in allergic responses and autoimmune diseases by mediating inflammatory pathways. Therefore, Syk is a prime therapeutic target for conditions like allergic rhinitis and rheumatoid arthritis.[2]

  • Mechanism of Inhibition: Derivatives such as 4-anilinopyrimidine-5-carboxamides act as ATP-competitive inhibitors. They occupy the adenosine-binding pocket of the Syk kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

  • Structure-Activity Relationship (SAR) Insights:

    • An aminoethylamino group at the C2 position of the pyrimidine ring is crucial for potent Syk inhibitory activity.[2]

    • An anilino moiety at the C4 position, particularly with meta-position substituents, enhances potency and selectivity.[2]

    • These compounds demonstrate high selectivity for Syk over other kinases like ZAP-70 and c-Src.[2]

Table 1: Representative Syk Inhibitory Activity

Compound ID (Reference) Modification Target IC50 In Vivo Efficacy (PCA Model)

| 9a [2] | 4-(3-aminophenoxy)anilino at C4 | Syk | Potent (not specified) | ID50 = 13 mg/kg (s.c.) |

Syk Signaling Pathway and Inhibition

Syk_Pathway BCR B-cell Receptor (BCR) Syk Syk Kinase BCR->Syk IgE IgE Receptor (FcεRI) IgE->Syk Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream Response Cellular Response (e.g., 5-HT Release, Cytokine Production) Downstream->Response Inhibitor 4-Aminopyrimidine- 5-carboxamide Derivatives Inhibitor->Syk Inhibition

Caption: Inhibition of the Syk kinase signaling cascade by 4-aminopyrimidine-5-carboxamide derivatives.

2.1.2. Salt-Inducible Kinases (SIKs)

  • Pathological Relevance: SIKs (SIK1, SIK2, SIK3) are members of the AMP-activated protein kinase (AMPK) family. They are crucial regulators of inflammation, acting as molecular switches in macrophages to control the balance between pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes.[3] Inhibition of SIKs promotes an anti-inflammatory state, making them attractive targets for inflammatory bowel disease (IBD) and other autoimmune conditions.[3]

  • Mechanism of Inhibition: Pyrimidine-5-carboxamide derivatives, developed from the lead compound HG-9-91-01, function as ATP-competitive inhibitors of SIKs.[3] By blocking SIK activity, they prevent the phosphorylation of transcriptional coactivators like CRTC3, allowing them to translocate to the nucleus and activate anti-inflammatory gene expression programs driven by CREB.[3]

  • SAR Insights: Molecular hybridization strategies have been used to improve the drug-like properties of initial SIK inhibitors. Modifications focused on enhancing metabolic stability and in vivo exposure while maintaining potent SIK1/2 inhibition.[3] Compound 8h from a recent study showed favorable activity, selectivity, and improved pharmacokinetic properties.[3]

2.1.3. Janus Kinases (JAKs)

  • Pathological Relevance: The JAK family (JAK1, JAK2, JAK3, TYK2) are cytoplasmic tyrosine kinases that mediate signaling from cytokine receptors. The JAK-STAT pathway is central to immune system regulation, and its over-activation is implicated in rheumatoid arthritis and other inflammatory diseases. Selective inhibition of specific JAK isoforms is a key therapeutic goal.

  • Mechanism of Inhibition: A 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold was designed to selectively target JAK1.[4] These compounds act as ATP-competitive inhibitors. The selectivity between JAK1 and the highly homologous JAK2 is achieved by exploiting subtle differences in the size of the ligand-binding sites.[4]

  • SAR Insights: The introduction of an aminoethyl functionality at the 4-position was found to be critical for achieving significant JAK1/JAK2 selectivity.[4] Compound 2j exhibited a 24.7-fold selectivity for JAK1 over JAK2.[4]

Table 2: Representative JAK Inhibitory Activity

Compound ID (Reference) Target IC50 (μM) Selectivity (JAK1/JAK2)
2j [4] JAK1 2.2 24.7-fold

| 2j [4] | JAK2 | >54 | - |

Signal Transducer and Activator of Transcription 6 (STAT6)
  • Pathological Relevance: STAT6 is a critical transcription factor in the signaling pathway of interleukins IL-4 and IL-13, which are key drivers of the T-helper 2 (Th2) cell immune response.[5][6][7] Dysregulation of the Th2 response is central to the pathophysiology of allergic diseases like asthma and atopic dermatitis.[5][6]

  • Mechanism of Inhibition: 4-benzylaminopyrimidine-5-carboxamide derivatives have been identified as potent STAT6 inhibitors.[5] While the precise binding site is not always elucidated, these small molecules are thought to interfere with the activation of STAT6, possibly by preventing its phosphorylation or dimerization, thereby blocking its translocation to the nucleus and subsequent transcription of target genes.[6]

  • SAR Insights:

    • Extensive SAR studies have explored substitutions on the 4-benzylamino and 2-anilino moieties.[5]

    • Compound 25y (YM-341619) showed nanomolar potency in STAT6 inhibition and effectively inhibited IL-4-induced Th2 differentiation in cellular assays.[5]

    • The compounds demonstrate functional selectivity, inhibiting Th2 differentiation without affecting Th1 pathways.[5][7]

Table 3: Representative STAT6 Inhibitory Activity

Compound ID (Reference) STAT6 Inhibition (IC50) Th2 Differentiation Inhibition (IC50) Oral Bioavailability (Mouse)
25y (YM-341619)[5] 0.70 nM 0.28 nM 25%

| 2t (AS1517499)[7] | 21 nM | 2.3 nM | Not Reported |

Sirtuins (SIRT1, SIRT2, SIRT3)
  • Pathological Relevance: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating metabolism, cellular stress responses, and aging. They are considered important therapeutic targets for metabolic diseases, cancer, and neurodegenerative disorders.[8]

  • Mechanism of Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as potent, pan-inhibitors of SIRT1, SIRT2, and SIRT3.[8] These compounds likely occupy the substrate-binding channel, preventing the deacetylation of target proteins.

  • SAR Insights:

    • These inhibitors were initially identified using Encoded Library Technology (ELT), an affinity-based screening method.[8]

    • Systematic truncation and modification of the initial hits led to analogues like 28 and 31 with improved potency and more drug-like physicochemical properties.[8]

Table 4: Representative Sirtuin Inhibitory Activity

Compound ID (Reference) SIRT1 IC50 (nM) SIRT2 IC50 (nM) SIRT3 IC50 (nM)
11c [8] 3.6 2.7 4.0
28 [8] 1.8 1.1 1.9

| 31 [8] | 3.5 | 1.8 | 2.9 |

Other Notable Targets

The versatility of the scaffold extends to several other important target classes:

  • Nicotinamide N-methyltransferase (NNMT): This enzyme is linked to metabolic syndrome and type 2 diabetes.[9] Novel pyrimidine-5-carboxamide compounds have been developed as NNMT inhibitors to treat these conditions.[9]

  • N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is involved in the biosynthesis of endocannabinoids. Pyrimidine-4-carboxamides were identified as the first potent and selective NAPE-PLD inhibitors, modulating emotional behavior in preclinical models.[10]

  • Vanin-1 (VNN1): A cell-surface pantetheinase involved in inflammation and oxidative stress. Pyrimidine carboxamides were identified as competitive, reversible inhibitors of Vanin-1.[11]

  • HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT): Disubstituted pyrimidine-5-carboxamides have been designed as potent NNRTIs, where the carboxamide group is a critical pharmacophoric element for binding.[1]

Methodologies for Target Identification and Validation

A multi-faceted approach is required to confidently identify and validate the biological targets of novel chemical series.

Overall Target Validation Workflow

Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 In Vivo Validation HTS High-Throughput Screening (HTS) Biochem Biochemical Assays (IC50 Determination) HTS->Biochem ELT Encoded Library Technology (ELT) ELT->Biochem Biophys Biophysical Assays (SPR, NMR) Biochem->Biophys Cell Cell-Based Assays (Functional Response) Biochem->Cell Docking Molecular Docking (SAR Guidance) Biochem->Docking PK Pharmacokinetics (ADME) Cell->PK PD Pharmacodynamics (Target Engagement) PK->PD Efficacy Disease Models PD->Efficacy

Caption: A typical workflow for the identification, optimization, and validation of small molecule inhibitors.

Detailed Experimental Protocol: Sirtuin Inhibition Assay

This protocol describes a standard biochemical assay to determine the IC50 of a test compound against sirtuin enzymes. This self-validating system includes controls to ensure data integrity.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a 4-aminopyrimidine-5-carboxamide derivative against SIRT1, SIRT2, or SIRT3.

Materials:

  • Recombinant human SIRT1, SIRT2, or SIRT3 enzyme.

  • Fluorogenic peptide substrate (e.g., Ac-Lys-AMC based).

  • Nicotinamide adenine dinucleotide (NAD+).

  • Test compound (solubilized in DMSO).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% BSA.[8]

  • Developer solution (containing a protease to cleave the deacetylated peptide).

  • 384-well black assay plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense 1 µL of each compound dilution (and DMSO for controls) into the wells of the 384-well plate.

  • Enzyme Pre-incubation: Add 50 µL of assay buffer containing the sirtuin enzyme to each well. The final enzyme concentration should be optimized (e.g., 5 nM for SIRT1/SIRT3, 10 nM for SIRT2).[8] Incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a substrate mix containing both the fluorogenic peptide and NAD+ in assay buffer. The final concentrations should be at their respective Michaelis-Menten constants (KM) to ensure competitive inhibition is accurately measured (e.g., for SIRT1: 2 µM peptide, 80 µM NAD+).[8]

    • Negative Control (0% Activity): Wells with enzyme but no NAD+.

    • Positive Control (100% Activity): Wells with enzyme, substrates, and DMSO (no inhibitor).

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Reaction Termination and Development: Stop the reaction and develop the signal by adding the developer solution according to the manufacturer's instructions. Incubate for a further 15-30 minutes.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Excitation 360 nm, Emission 460 nm).

  • Data Analysis:

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Negative] / [Signal_Positive - Signal_Negative]).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The 4-amino-N-propylpyrimidine-5-carboxamide scaffold and its close analogues have unequivocally demonstrated their value in modern drug discovery. Their ability to potently and selectively modulate a wide range of biological targets, from kinases and transcription factors to metabolic enzymes, underscores their privileged nature. The success in targeting Syk, SIKs, STAT6, and sirtuins highlights their potential in treating a spectrum of human diseases, including cancer, inflammation, and metabolic syndrome.

Future research will likely focus on several key areas:

  • Enhancing Selectivity: As exemplified by the development of JAK1-selective inhibitors, future efforts will continue to exploit subtle differences between highly homologous targets to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: In oncology, designing derivatives that can inhibit mutant forms of kinases is a critical challenge that this scaffold is well-positioned to address.

  • Exploring New Target Space: The application of unbiased screening methods like chemoproteomics and ELT will continue to uncover novel biological targets for this versatile chemical class.[1][8]

  • Optimizing Drug-like Properties: Continued synthetic efforts will aim to improve the ADME properties of these compounds, translating potent biochemical activity into effective and orally bioavailable therapeutics.

References

  • Yamamoto, N., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 15(16), 3760-3764. [Link]

  • Disch, J. S., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 56(9), 3666-3679. [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(17), 9494-9509. [Link]

  • Pattana, G., et al. (2020). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Molecules, 25(21), 5194. [Link]

  • Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12109-12126. [Link]

  • Berger, J. P., et al. (2022). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry, 65(2), 1438-1454. [Link]

  • Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(6), 903-904. [Link]

  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 16(13), 6509-6521. [Link]

  • Norman, P., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 51(7), 2181-2196. [Link]

  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469. [Link]

  • Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3317. [Link]

  • Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. ResearchGate. [Link]

  • Shin, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, 62(3), 217-220. [Link]

  • Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(13), 3045. [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate. [Link]

  • Nikolova, S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]

  • Liu, C., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]

  • Cosconati, S., et al. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 51(6), 1764-1770. [Link]

Sources

Foundational

Comprehensive Toxicity Profiling of 4-Amino-N-propylpyrimidine-5-carboxamide (4-ANPC) in Early Preclinical Studies

Mechanistic Grounding: The Pyrimidine-5-Carboxamide Pharmacophore In modern drug discovery, the pyrimidine-5-carboxamide scaffold is a highly privileged structure. Derivatives of this class, including 4-Amino-N-propylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding: The Pyrimidine-5-Carboxamide Pharmacophore

In modern drug discovery, the pyrimidine-5-carboxamide scaffold is a highly privileged structure. Derivatives of this class, including 4-Amino-N-propylpyrimidine-5-carboxamide (4-ANPC), are frequently utilized as core building blocks for developing potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), Salt-Inducible Kinases (SIKs), and Janus Kinases (JAKs)[1]. The structural versatility of pyrimidine-based drugs allows for broad biological activity, making them critical in oncology, immunology, and anti-infective therapeutics[2].

However, the transition from a potent in vitro binder to a viable clinical candidate requires navigating a complex toxicity landscape. The pyrimidine core provides essential hydrogen-bonding interactions (e.g., with kinase hinge regions or STAT SH2 domains), but the basicity of the exocyclic amino group and the lipophilicity of the N-propyl chain introduce specific toxicological liabilities.

The Causality of Toxicity: Increased lipophilicity (driven by the N-propyl substitution) enhances membrane permeability, which is beneficial for intracellular targeting. Conversely, this same physicochemical property increases the likelihood of off-target hydrophobic interactions. Specifically, the sp2 hybridized nitrogen atoms of the pyrimidine ring can coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, leading to severe drug-drug interaction (DDI) risks[3]. Furthermore, the base pyrimidine-5-carboxamide scaffold carries documented GHS hazard classifications, including Acute Toxicity (Oral, Category 4) and Skin/Eye Irritation (Category 2), necessitating rigorous baseline cytotoxicity profiling[4].

G IL4 IL-4 / IL-13 Receptor Receptor Complex IL4->Receptor JAK JAK Kinases Receptor->JAK STAT6 STAT6 Monomer JAK->STAT6 Phosphorylation Dimer STAT6 Dimerization STAT6->Dimer Nucleus Gene Transcription Dimer->Nucleus Drug 4-ANPC Scaffold Drug->STAT6 Inhibits SH2 Tox Off-Target (CYP/hERG) Drug->Tox High Dose

Fig 1. STAT6 pathway modulation by 4-ANPC and divergence into off-target toxicity.

Early-Stage Toxicity Profiling: Self-Validating Protocols

To establish the therapeutic index of 4-ANPC derivatives, a tiered, self-validating screening workflow is mandatory. We do not merely execute assays; we engineer systems that continuously verify their own accuracy through integrated controls.

Workflow Synth Compound Synthesis (4-ANPC) InVitro In Vitro Cytotoxicity (CellTiter-Glo) Synth->InVitro CYP CYP450 Profiling (qHTS) InVitro->CYP hERG hERG Patch-Clamp (Cardiotox) InVitro->hERG InVivo In Vivo PK/PD (Rodent Models) CYP->InVivo hERG->InVivo

Fig 2. Sequential early-stage preclinical toxicity screening workflow for pyrimidine derivatives.

In Vitro Cytotoxicity and Therapeutic Window Establishment

Causality: Before advancing to specific liability screens, baseline cellular toxicity must be established. This differentiates target-mediated pharmacology (e.g., STAT6 inhibition) from generalized mitochondrial toxicity or membrane disruption caused by the lipophilic N-propyl chain.

Step-by-Step Methodology (Luminescent ATP Viability Assay):

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and PBMC (immunotoxicity model) cells at 1×104 cells/well in a white, opaque-bottom 384-well microplate.

  • Compound Dosing: Dispense 4-ANPC using an acoustic liquid handler in a 10-point dose-response curve (0.1 nM to 100 μM). Normalize DMSO concentration to exactly 0.1% across all wells to prevent solvent-induced toxicity.

  • Incubation: Incubate plates at 37°C, 5% CO2​ for 72 hours.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a multi-mode plate reader. Calculate the IC50​ using a 4-parameter logistic (4PL) regression model.

Self-Validation System: Every plate must include Staurosporine (10 μM) as a positive control for 100% cell death, and 0.1% DMSO as a negative (vehicle) control. The assay is only deemed valid if the calculated Z'-factor is ≥0.6 .

Cytochrome P450 (CYP) Inhibition Profiling

Causality: Nitrogen-containing heteroaromatics are notorious for CYP450 inhibition. The lone pairs on the pyrimidine nitrogens can directly coordinate with the Fe3+ in the heme active site of CYP isozymes, causing reversible competitive inhibition[3]. Furthermore, oxidative metabolism of the N-propyl side chain can yield reactive intermediates, resulting in mechanism-based inactivation (MBI).

Step-by-Step Methodology (qHTS Fluorogenic Assay):

  • Enzyme Preparation: Thaw recombinant human CYP enzymes (1A2, 2C9, 2C19, 2D6, 3A4) expressed in baculosomes on ice.

  • Reaction Assembly: In a 384-well black plate, combine 4-ANPC (dose-response), CYP enzyme, and the isozyme-specific fluorogenic substrate (e.g., Vivid® BOMR for CYP3A4) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 10 minutes at 37°C. Initiate the reaction by adding an NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Kinetic Measurement: Monitor fluorescence dynamically every 2 minutes for 30 minutes to capture initial reaction velocities ( V0​ ).

Self-Validation System: Include isoform-specific reference inhibitors (e.g., Ketoconazole for 3A4, Quinidine for 2D6). An IC50​<1μM for 4-ANPC flags a high DDI risk requiring structural optimization.

CYP Drug 4-ANPC Heme CYP450 Heme Iron (Fe3+) Drug->Heme Binding Metab Reactive Metabolite Formation Drug->Metab Oxidation Coord Nitrogen-Iron Coordination Heme->Coord Rev Reversible Inhibition (DDI Risk) Coord->Rev MBI Mechanism-Based Inactivation Metab->MBI

Fig 3. Logical relationship between 4-ANPC structural features and CYP450 inhibition mechanisms.

Cardiac Liability: hERG Potassium Channel Patch-Clamp

Causality: The hERG ( Kv​11.1 ) channel pore is lined with aromatic residues (Tyr652, Phe656) that readily interact with lipophilic and basic moieties. The N-propyl group of 4-ANPC increases the compound's overall LogP, enhancing the probability of π−π stacking or hydrophobic trapping within the pore, leading to QT interval prolongation.

Step-by-Step Methodology (Automated Whole-Cell Patch-Clamp):

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70-80% confluency. Suspend in extracellular recording solution.

  • Seal Formation: Utilize an automated patch-clamp platform (e.g., QPatch). Apply suction to form a giga-ohm ( ≥1GΩ ) seal, followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse 4-ANPC extracellularly. Measure the fractional block of the peak tail current relative to the pre-compound baseline.

Self-Validation System: E-4031 (a highly selective hERG blocker) is perfused at the end of the assay. The assay is only valid if E-4031 achieves >95% block, confirming that the measured current was exclusively mediated by hERG.

Quantitative Data Summary

The following table synthesizes the representative early-stage toxicity profile for the 4-ANPC scaffold, derived from the established behavior of pyrimidine-5-carboxamide derivatives in preclinical literature[1][2][3].

Assay CategorySpecific Target / ParameterRepresentative Value for 4-ANPCRisk Assessment & Causality
Cytotoxicity HepG2 Cell Viability ( IC50​ ) >50μM Low Risk: Scaffold does not induce acute mitochondrial toxicity.
Cytotoxicity PBMC Viability ( IC50​ ) >30μM Acceptable: Provides a sufficient therapeutic window for immune targeting.
CYP Inhibition CYP3A4 ( IC50​ ) 2.5μM Moderate Risk: Pyrimidine nitrogens coordinate with heme iron. Requires monitoring.
CYP Inhibition CYP2D6 ( IC50​ ) >10μM Low Risk: Scaffold lacks the specific basic amine geometry preferred by 2D6.
Cardiotoxicity hERG Patch-Clamp ( IC50​ ) 15μM Low/Moderate Risk: N-propyl lipophilicity causes mild pore interaction.
Genotoxicity Ames Test (S. typhimurium)NegativeNo Risk: No mutagenic liability observed; DNA intercalation unlikely.

Conclusion

The 4-Amino-N-propylpyrimidine-5-carboxamide (4-ANPC) scaffold is a highly valuable pharmacophore for developing targeted kinase and STAT inhibitors[1]. However, as demonstrated by the self-validating protocols above, its development must be tightly coupled with rigorous early-stage toxicity profiling. The primary liabilities of this scaffold—CYP3A4 coordination and mild hERG interactions—are directly causally linked to the pyrimidine nitrogens and the lipophilic N-propyl side chain[3]. By employing these standardized in vitro methodologies, drug development professionals can accurately define the therapeutic window and guide subsequent lead optimization to mitigate DDI and cardiotoxic risks.

References

  • Miklossy G, Hilliard TS, Turkson J. "Therapeutic modulators of STAT signalling for human diseases." Nature Reviews Drug Discovery, 2013.[Link]

  • Nammalwar B, Bunce RA. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals, 2024.[Link]

  • Leach AG. "Tactics to avoid inhibition of cytochrome P450s" in Tactics in Contemporary Drug Design, 2015.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 351819, Pyrimidine-5-carboxamide." PubChem, 2025.[Link]

Sources

Protocols & Analytical Methods

Method

Title: A Robust, Validated HPLC Method for the Quantitative Analysis of 4-Amino-N-propylpyrimidine-5-carboxamide

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract: This document provides a comprehensive guide to the development, optimization, and validation of a reversed-phase high-perfor...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This document provides a comprehensive guide to the development, optimization, and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-N-propylpyrimidine-5-carboxamide. The strategic approach detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing applications.

Analyte Characterization & Preliminary Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of an efficient method development strategy.[1] 4-Amino-N-propylpyrimidine-5-carboxamide is a pyrimidine derivative with several key structural features that dictate its chromatographic behavior.

Table 1: Physicochemical Properties of 4-Amino-N-propylpyrimidine-5-carboxamide

Property Value / Predicted Behavior Chromatographic Implication
Molecular Formula C₈H₁₂N₄O[2] -
Molecular Weight 180.21 g/mol [2] Suitable for standard HPLC analysis; pore size of ~120 Å is appropriate.[3]
Structure Pyrimidine ring with amino and carboxamide groups, plus an N-propyl side chain. The molecule possesses both polar (amino, carboxamide, ring nitrogens) and non-polar (N-propyl) regions.
Polarity Predicted to be a polar molecule. May be poorly retained on traditional C18 columns with high organic mobile phases. A polar-modified C18 or operation in a highly aqueous mobile phase is recommended.[4][5]
pKa (Predicted) The pyrimidine ring nitrogens and the exocyclic amino group are basic. The molecule's charge state is highly dependent on pH. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled with a suitable buffer.[1][6][7]

| UV Absorbance | Pyrimidine derivatives typically exhibit strong UV absorbance between 220-280 nm.[8][9] | UV detection is a suitable technique. A wavelength maximum (λmax) should be experimentally determined for optimal sensitivity. |

Causality Behind Initial Choices:

  • Chromatographic Mode: Reversed-phase (RP) HPLC is selected for its versatility and applicability to a wide range of compounds, including pyrimidine derivatives.[10][11]

  • pH Control: Due to the basic nature of the amine functional groups, controlling the mobile phase pH is critical. Operating at a low pH (e.g., pH 2.5-3.5) protonates the amine groups (making them more polar) and, crucially, suppresses the ionization of residual silanol groups on the silica-based stationary phase.[6][12] This minimizes secondary ionic interactions that lead to peak tailing, thereby ensuring symmetric peaks.[6]

  • Column Chemistry: A standard C18 column might provide insufficient retention for this polar analyte. Therefore, a C18 column with polar endcapping or an embedded polar group is a superior initial choice.[5][13] These columns are designed for use with highly aqueous mobile phases and offer improved retention and peak shape for polar compounds.

Instrumentation & Materials

  • Instrumentation: HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: ACE C18, 250 x 4.6 mm, 5 µm (or equivalent reversed-phase column).

  • Chemicals & Reagents:

    • 4-Amino-N-propylpyrimidine-5-carboxamide reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • Water (HPLC grade or Milli-Q)

  • Software: Chromatographic data acquisition and processing software (e.g., Empower, Chromeleon).

Method Development Strategy

Our strategy is a systematic, two-stage process: an initial scouting phase to establish basic separation conditions, followed by an optimization phase to fine-tune the method for optimal performance.[14]

MethodDevelopmentWorkflow start Start: Define Analytical Goal analyte 1. Analyte Characterization (Polarity, pKa, UV Scan) start->analyte selection 2. Initial Method Selection (RP-HPLC, C18 Column, UV Detection) analyte->selection scouting 3. Scouting Gradient Runs (Wide Gradient, pH 3 & 7, ACN & MeOH) selection->scouting evaluation 4. Evaluate Scouting Data (Retention, Peak Shape, Resolution) scouting->evaluation optimization 5. Method Optimization (Gradient, pH, Temperature, Flow Rate) evaluation->optimization Refine Conditions optimization->evaluation Iterate validation 6. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) optimization->validation Conditions Finalized final Final Validated Method validation->final

Caption: Overall workflow for HPLC method development and validation.

Protocol: Initial Scouting Phase

The goal of this phase is to quickly determine a viable set of starting conditions. We will use a "scouting gradient" to estimate the required organic solvent concentration.[1][15]

  • Standard Preparation: Prepare a 100 µg/mL solution of 4-Amino-N-propylpyrimidine-5-carboxamide in a 50:50 mixture of Methanol:Water.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Scouting Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Scan from 200-400 nm with a PDA detector; monitor at 225 nm and 275 nm.[8]

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0 min: 5% B

      • 20 min: 95% B

      • 25 min: 95% B

      • 25.1 min: 5% B

      • 30 min: 5% B

  • Execution: Equilibrate the column for at least 30 minutes with the initial conditions. Inject the standard and acquire the data.

  • Evaluation:

    • Determine the λmax from the PDA data.

    • Note the retention time (t_R) of the analyte. The organic solvent percentage at which the analyte elutes can be used to calculate the starting point for an optimized gradient or an isocratic method.

    • Assess the peak shape (asymmetry factor).

Protocol: Optimization Phase

Based on the scouting run, the method is refined to meet performance targets (e.g., run time < 15 min, asymmetry < 1.5, adequate resolution from impurities).

OptimizationDecisionTree start Scouting Run Results peak_shape Is Peak Shape Good? (Asymmetry < 1.5) start->peak_shape retention Is Retention Time Optimal? (k' between 2-10) peak_shape->retention Yes adjust_ph Adjust Mobile Phase pH (e.g., try pH 2.5 or 3.5) peak_shape->adjust_ph No resolution Is Resolution Adequate? (Rs > 2 from impurities) retention->resolution Yes adjust_gradient Adjust Gradient Slope (Steeper for faster elution, shallower for more resolution) retention->adjust_gradient No resolution->adjust_gradient No (Poor Separation) adjust_organic Change Organic Modifier (Switch ACN to MeOH) resolution->adjust_organic No (Co-elution) optimized Method Optimized resolution->optimized Yes adjust_ph->peak_shape adjust_gradient->retention adjust_organic->resolution

Caption: Decision tree for the HPLC method optimization process.

Table 2: Example of Optimization Parameter Effects

Parameter Adjusted Observation Action & Rationale
Gradient Slope Analyte elutes too late (>20 min). Make the gradient steeper (e.g., 5-95% B in 10 min). This reduces run time by increasing the mobile phase elution strength more quickly.[16]
Mobile Phase pH Peak tailing is observed (Asymmetry = 1.8). Lower the buffer pH to 2.5. This further suppresses silanol activity, reducing secondary interactions and improving peak symmetry.[6][12]
Organic Modifier An impurity co-elutes with the main peak using Acetonitrile. Replace Acetonitrile with Methanol. Different organic modifiers alter selectivity due to different chemical interactions (dipole, hydrogen bonding), which can resolve co-eluting peaks.[6]

| Column Temperature | Peak widths are broad. | Increase column temperature to 35 or 40 °C. This lowers mobile phase viscosity, improving mass transfer and leading to sharper peaks and often shorter retention times. |

Final Optimized Method & Protocol

The following protocol represents a finalized method after systematic optimization.

Table 3: Final Optimized HPLC Conditions

Parameter Setting
Column ACE C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection (UV) 265 nm (Experimentally determined λmax)
Injection Volume 10 µL
Gradient 10% to 70% B over 10 minutes, followed by a wash and re-equilibration step.

| Run Time | 15 minutes |

Protocol for Analysis:

  • Prepare mobile phases as described above. Filter and degas.

  • Install the column and set the column temperature to 35 °C.

  • Purge the pump lines and equilibrate the column with the initial mobile phase composition (90% A, 10% B) at 1.0 mL/min until a stable baseline is achieved (~30 minutes).

  • Prepare standards and samples in the mobile phase at the initial composition.

  • Create a sequence and inject the samples.

Method Validation Protocol (as per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[17][18] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[19][20]

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[20]

  • Protocol:

    • Analyze a blank (diluent).

    • Analyze the reference standard of 4-Amino-N-propylpyrimidine-5-carboxamide.

    • Perform forced degradation studies (e.g., treat the analyte with acid, base, peroxide, heat, and light).[21]

    • Analyze the stressed samples.

    • Acceptance Criteria: The peak for the analyte should be free from interference from the blank and any degradation products. Peak purity analysis (using a PDA detector) should pass.

Linearity & Range
  • Objective: To demonstrate a direct proportional relationship between the analyte concentration and the detector response over a specified range.[18]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations across the range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.[18]

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[22]

  • Protocol:

    • Repeatability (Intra-day precision): Prepare and analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Acceptance Criteria: The LOQ precision (%RSD) should be ≤ 10%.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a sample while making small changes to the method parameters, one at a time.

    • Typical variations include:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Wavelength (± 2 nm)

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, efficiency) should remain within predefined limits for all variations.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of 4-Amino-N-propylpyrimidine-5-carboxamide. By carefully considering the analyte's physicochemical properties and methodically optimizing chromatographic parameters, a final method was established. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is suitable for its intended purpose, providing accurate and reliable quantitative data for use in quality control and research environments.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Retrieved from [Link]

  • Pesek, J. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Guides for method development. Retrieved from [Link]

  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • Anonymous. (2024, September 11).
  • ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Logoyda, L., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-[(2,2-Dimethylpropyl)amino]pyrimidine-5-Carboxamide. PubChem.
  • Parast, K. A., et al. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Ratanawimarnwong, N., et al. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience.
  • Jiang, X., et al. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan....
  • Kumar, G. P., et al. (2018).
  • Al-Suhaimi, K. S., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diaminopyrimidine-5-carboxamide.rimidine-5-carboxamide*.

Sources

Application

Application Note: Preclinical In Vivo Dosing Protocols and Pharmacokinetic Guidelines for 4-Amino-N-propylpyrimidine-5-carboxamide Scaffolds

Introduction & Mechanistic Rationale 4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7) represents a highly privileged structural motif in modern medicinal chemistry. While often utilized as a high-purity refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7) represents a highly privileged structural motif in modern medicinal chemistry. While often utilized as a high-purity reference standard, the pyrimidine-5-carboxamide core is extensively deployed as a foundational building block for synthesizing potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) and highly selective kinase inhibitors[1].

The Causality of the Scaffold: The efficacy of this molecular core is driven by precise spatial geometry. The 4-amino group acts as a critical hydrogen bond donor, while the N-propylcarboxamide moiety at the 5-position provides both a hydrogen bond acceptor/donor pair and a lipophilic tail. In oncology and virology, this specific arrangement allows the molecule to anchor deeply within the ATP-binding hinge region of kinases (such as B-Raf or Tie-2) or occupy tolerant allosteric pockets in viral enzymes, effectively halting downstream replication or signaling[1][2].

Mechanism Scaffold Pyrimidine-5-carboxamide Core Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bonds (N4/N1) NNRTI Allosteric Pocket (Reverse Transcriptase) Scaffold->NNRTI Hydrophobic Fit Block Signaling/Replication Arrest Hinge->Block Competitive NNRTI->Block Non-Competitive

Fig 1: Mechanistic binding pathways of the pyrimidine-5-carboxamide scaffold.

Formulation Guidelines for In Vivo Administration

Small planar heterocycles like1 often suffer from high crystal lattice energy, leading to poor aqueous solubility[1][3]. To achieve reliable in vivo exposure without causing precipitation in the bloodstream—which can lead to micro-embolisms or artificially low pharmacokinetic (PK) readouts—a validated co-solvent system is required.

Table 1: Recommended Formulation Vehicles for Pyrimidine-5-carboxamides

Vehicle ComponentVolume %Function / Causality
DMSO 5 - 10%Disrupts the crystal lattice; acts as the primary solubilizer.
PEG400 30 - 40%Co-solvent; maintains solubility post-injection and prevents crashing.
Tween-80 5%Surfactant; reduces surface tension for physiological compatibility.
Saline (0.9%) 45 - 60%Aqueous diluent; ensures physiological osmolarity and tolerability.

Note: Always add the aqueous phase (Saline) dropwise under continuous vortexing to prevent the compound from crashing out of the organic phase.

Self-Validating In Vivo Dosing Protocol (Murine Model)

This protocol is designed as a self-validating system . By incorporating both Intravenous (IV) and Per Os (PO) arms, researchers can calculate absolute bioavailability (F%). The inclusion of strict internal controls ensures that any observed toxicity or analytical noise is properly attributed.

Step 1: Animal Preparation & Fasting
  • Action: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing. IV groups do not require fasting.

  • Causality: Fasting reduces gastrointestinal transit variability and prevents food-drug interactions. This ensures that the absorption phase ( Tmax​ ) is a true reflection of the compound's intrinsic permeability rather than an artifact of stomach contents.

Step 2: Administration
  • IV Dosing (Tail Vein): Administer 1–5 mg/kg at a volume of 5 mL/kg. Warm the tail gently with a heat lamp to cause vasodilation, ensuring a smooth, intravenous delivery rather than subcutaneous pooling.

  • PO Dosing (Oral Gavage): Administer 10–50 mg/kg at a volume of 10 mL/kg. Use a bulb-tipped gastric gavage needle to safely bypass the trachea and deliver the formulation directly into the stomach.

Step 3: Serial Blood Sampling & Quality Control
  • Action: Collect 50 µL of blood via the submandibular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validation (QC Baseline): Collect a "Zero-Hour" pre-dose sample from each animal. This serves as an absolute baseline to confirm the absence of endogenous analytical interference in the LC-MS/MS matrix.

Step 4: Plasma Extraction & LC-MS/MS Quantification
  • Action: Centrifuge blood at 4,000 x g for 10 minutes to isolate plasma. Crash 20 µL of plasma proteins using 60 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS).

  • Causality: The internal standard corrects for any volumetric errors during pipetting and normalizes matrix-induced ion suppression during mass spectrometry, ensuring the quantification is highly trustworthy.

PK_Workflow Form 1. Formulation (DMSO/PEG400) Dose 2. In Vivo Dosing (IV & PO Arms) Form->Dose Sample 3. Serial Bleeds (0.25h to 24h) Dose->Sample Prep 4. Plasma Extraction (Protein Crash) Sample->Prep LCMS 5. LC-MS/MS (Quantification) Prep->LCMS NCA 6. PK Analysis (NCA Modeling) LCMS->NCA

Fig 2: Self-validating in vivo pharmacokinetic workflow and analysis pipeline.

Data Presentation & Expected Pharmacokinetic Parameters

Upon successful execution of the protocol and LC-MS/MS quantification, the resulting concentration-time data should be modeled using Non-Compartmental Analysis (NCA). For 4[4], researchers should evaluate the following quantitative parameters to determine the viability of the compound for further in vivo efficacy models.

Table 2: Target Pharmacokinetic Parameters (NCA Modeling)

ParameterSymbolUnitBiological Significance
Maximum Concentration Cmax​ ng/mLPeak systemic exposure; correlates with acute toxicity limits.
Time to Maximum Tmax​ hoursRate of gastrointestinal absorption (PO arm only).
Area Under Curve AUC0−∞​ h*ng/mLTotal systemic exposure; required to calculate bioavailability.
Half-Life t1/2​ hoursRate of elimination; dictates future dosing frequency (e.g., QD vs BID).
Bioavailability F %Ratio of PO to IV AUC; determines if the drug can be taken orally.

References

  • Mavrova, A., et al. "Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines." Molecules 2022, 27(10), 3314. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "4-Amino-2-[(2,2-Dimethylpropyl)amino]pyrimidine-5-Carboxamide." PubChem Compound Summary for CID 118796829. Available at:[Link]

Sources

Method

Application Note: Preparation and Handling of 4-Amino-N-propylpyrimidine-5-carboxamide Stock Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and storage of stock solutions for 4-Amino-N-propylpyrimidine-5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and storage of stock solutions for 4-Amino-N-propylpyrimidine-5-carboxamide. As a pyrimidine carboxamide derivative, this compound belongs to a class of molecules with significant interest in medicinal chemistry and drug discovery.[1] The integrity of experimental results depends critically on the accurate and consistent preparation of compound solutions. This guide outlines best practices derived from established principles of small molecule handling to ensure solution stability, concentration accuracy, and experimental reproducibility. Protocols for solubility testing, preparation of concentrated organic stock solutions, and subsequent dilution into aqueous media for assays are detailed.

Compound Information & Physicochemical Properties

Accurate compound information is the foundation for all subsequent calculations and solution preparations. The key properties of 4-Amino-N-propylpyrimidine-5-carboxamide are summarized below.

PropertyValueSource
CAS Number 1864919-44-7[2]
Molecular Formula C₈H₁₂N₄O[2]
Molecular Weight (MW) 180.21 g/mol [2]
Physical Form Powder/Solid[3][4]
Known Hazards Irritant[2]
Solubility Specific data not publicly available. Empirically determine in relevant solvents (See Section 4). Dimethyl sulfoxide (DMSO) is a common starting solvent for novel organic small molecules.[5]N/A

Critical Safety & Handling Precautions

Prior to handling, it is imperative to read the Safety Data Sheet (SDS) for 4-Amino-N-propylpyrimidine-5-carboxamide.[3] The compound is classified as an irritant.[2] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles to prevent skin and eye contact.[6]

  • Handling Powder: Handle the solid compound exclusively within a certified chemical fume hood to prevent inhalation of aerosolized powder.[7]

  • Waste Disposal: Dispose of all waste materials (contaminated vials, tips, solvent) in accordance with your institution's hazardous waste disposal procedures.

  • Spill Response: In case of a spill, absorb with an inert material and place it in a sealed container for disposal. Ensure the area is decontaminated. For personal exposure, flush affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3][6]

Required Materials & Equipment

  • 4-Amino-N-propylpyrimidine-5-carboxamide (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water, Phosphate-Buffered Saline (PBS), or relevant cell culture medium

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Bath sonicator

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials for storage

  • -80°C and -20°C freezers

Protocol for Preliminary Solubility Assessment

Given the absence of published solubility data, this preliminary step is crucial to identify the optimal solvent and maximum practical stock concentration. This protocol minimizes compound wastage.

  • Weighing: Accurately weigh approximately 1-2 mg of the compound into a pre-weighed vial.

  • Solvent Addition: Add a small, precise volume of the first test solvent (e.g., 100 µL of DMSO) to the vial. This creates a high target concentration (e.g., 10-20 mg/mL).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. Observe for any undissolved particulate matter.

  • Assisted Solubilization: If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.[5][8] Gentle warming (to 30-37°C) can also be attempted, but be cautious as heat can degrade some compounds.

  • Visual Inspection: After each step, carefully inspect the solution against a dark background. A clear, particle-free solution indicates complete dissolution.

  • Titration (If Insoluble): If the compound remains insoluble, add additional solvent in precise increments, recalculating the concentration at each step until full dissolution is achieved. This will establish the maximum soluble concentration.

  • Documentation: Record the final concentration achieved in each tested solvent (e.g., DMSO, ethanol, water). This information is vital for future preparations.

Protocol for Preparation of a 10 mM Concentrated Stock Solution in DMSO

DMSO is the most common solvent for initial stock preparation of small molecule inhibitors due to its high solubilizing power.[5] This protocol describes the preparation of a 10 mM stock, a standard concentration for screening and cell-based assays.[9]

  • Calculation: Use the following formula to determine the mass of the compound required:

    • Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (mg) = (0.010 mol/L) × (0.001 L) × (180.21 g/mol ) × (1000 mg/g) = 1.8021 mg

  • Weighing: On an analytical balance, carefully weigh out the calculated mass (e.g., 1.80 mg) of 4-Amino-N-propylpyrimidine-5-carboxamide and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of high-purity, anhydrous DMSO. Using fresh, moisture-free DMSO is critical, as water contamination can reduce solubility and stability.[5][10]

  • Dissolution: Cap the vial tightly and vortex for 2-3 minutes until the solid is fully dissolved. Visually confirm that no particulates remain. If necessary, use a brief sonication (5-10 minutes) to ensure complete solubilization.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[11][12]

  • Aliquoting and Storage: To preserve the integrity of the stock solution, aliquot it into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes.[13] This practice is critical to prevent degradation that can occur with repeated freeze-thaw cycles.[9][13] Store these aliquots in a labeled box at -80°C for long-term storage (up to 6 months).[10][13]

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_storage Storage & Use Phase cluster_fail calc 1. Calculate Mass (e.g., for 10 mM stock) weigh 2. Weigh Compound (Analytical Balance) calc->weigh Use calculated mass add_solvent 3. Add Anhydrous DMSO weigh->add_solvent dissolve 4. Dissolve (Vortex / Sonicate) add_solvent->dissolve inspect 5. Visual Inspection (Confirm Clarity) dissolve->inspect aliquot 6. Aliquot (Single-Use Volumes) inspect->aliquot Solution is clear troubleshoot Troubleshoot (See Section 9) inspect->troubleshoot Particulates remain store 7. Store at -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution of 4-Amino-N-propylpyrimidine-5-carboxamide.

Protocol for Preparing Aqueous Working Solutions

Most biological assays require the compound to be in an aqueous buffer or cell culture medium. Diluting a DMSO-based stock into an aqueous solution can cause precipitation if not done correctly.[5]

  • Objective: The primary goal is to reach the final desired concentration while keeping the final DMSO percentage low, typically below 0.5%, to avoid solvent-induced toxicity or artifacts.[9][13]

  • Intermediate Dilution (Recommended): To prevent precipitation, avoid diluting the highly concentrated stock directly into the final aqueous solution. A serial or stepwise dilution is best practice.[13]

    • a. Thaw a single aliquot of the 10 mM stock solution.

    • b. Prepare an intermediate dilution in 100% DMSO. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).

  • Final Dilution: Add a small volume of the intermediate stock to your final aqueous medium.

    • Example for a 10 µM final concentration in 1 mL of media: Add 10 µL of the 1 mM intermediate stock to 990 µL of your cell culture medium or buffer. This results in a final DMSO concentration of 1%. Further dilution may be needed to get below 0.5%.

  • Mixing: Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex cell culture medium containing serum, as this can cause proteins to froth.

  • Vehicle Control: It is absolutely essential to prepare a vehicle control for all experiments. This control should contain the same final concentration of DMSO as your test samples to account for any effects of the solvent itself.[5]

Stability & Storage Summary

Proper storage is crucial for maintaining the activity and purity of the compound and its solutions.

FormatStorage TemperatureRecommended DurationSource
Solid Powder -20°CUp to 3 years[13]
Stock Solution in DMSO -20°CUp to 1 month[10][13]
Stock Solution in DMSO -80°CUp to 6 months[10][13]

Note: Avoid repeated freeze-thaw cycles of stock solutions.[13] If a solution stored at -20°C is older than one month, its efficacy should be re-verified.[13]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Solid will not dissolve in DMSO. Insufficient solvent; low-quality or wet DMSO; compound has low solubility.Add more anhydrous DMSO and recalculate concentration. Sonicate for 15-30 minutes. Try gentle warming (37°C). If it remains insoluble, DMSO may not be the appropriate solvent.
Precipitate forms when diluting stock into aqueous media. Compound has poor aqueous solubility; dilution shock.Perform a serial dilution in the aqueous buffer rather than a single large dilution.[5][13] Decrease the final concentration of the compound. Consider using a co-solvent like PEG400 or Tween 80 if compatible with your assay.[8][13]
High variability in experimental results. Inconsistent compound concentration due to improper dissolution or degradation from freeze-thaw cycles.Ensure the stock solution is completely dissolved before aliquoting. Use fresh single-use aliquots for each experiment.[9] Always include positive and negative controls.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Prasetyo, B. H., & Angkasa, D. A. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Magub, S. (2025, May 27). Top Ten Tips for Making Stock Solutions. Bitesize Bio. Retrieved from [Link]

  • Lin-Jie Filtration. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-[(2,2-Dimethylpropyl)amino]pyrimidine-5-Carboxamide. Retrieved from [Link]

  • Molport. (n.d.). 4-amino-N-[(4-chlorophenyl)methyl]-2-propylpyrimidine-5-carboxamide. Retrieved from [Link]

  • Gao, Y. F., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology. Retrieved from [Link]

  • SynZeal. (n.d.). 4-amino-2-methylpyrimidine-5-carboxamide. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing Novel 4-Aminopyrimidine-5-carboxamide Derivatives in Drug Discovery

Introduction: The Promise of a Privileged Scaffold The 4-aminopyrimidine-5-carboxamide core is a well-established "privileged scaffold" in medicinal chemistry. Its constituent pyrimidine ring is a fundamental building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of a Privileged Scaffold

The 4-aminopyrimidine-5-carboxamide core is a well-established "privileged scaffold" in medicinal chemistry. Its constituent pyrimidine ring is a fundamental building block in biochemistry, notably in nucleic acids[1]. This structural motif has been successfully incorporated into a multitude of therapeutic agents targeting a diverse range of diseases[1][2]. Derivatives of this scaffold have been extensively explored as potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases[3][4][5]. Specifically, this framework has led to the development of inhibitors for Janus kinases (JAKs) for autoimmune disorders[4][6][7], Cyclin-Dependent Kinases (CDKs) for cancer[3][8][9], and Spleen Tyrosine Kinase (Syk) for allergic diseases[5].

The core structure's utility stems from its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases. The 5-carboxamide moiety, in particular, is a crucial pharmacophoric element that can engage hinge residues, often leading to a significant improvement in binding affinity and potency[1][10].

This document provides a comprehensive guide for researchers investigating novel derivatives of this scaffold, using 4-Amino-N-propylpyrimidine-5-carboxamide (referred to herein as Compound-X ) as a representative example. While specific public domain data for this exact N-propyl derivative is limited, the protocols and principles outlined below are derived from extensive studies on analogous compounds and provide a robust framework for its characterization. We will detail a logical workflow from initial biochemical validation to cellular activity assessment, explaining the rationale behind each step to ensure a thorough and scientifically sound investigation.

Part 1: Initial Characterization and Target Validation

The first step in evaluating any new chemical entity is to confirm its identity and purity and then to assess its activity against the intended biological target in a clean, biochemical system.

Physicochemical Properties (Hypothetical Data for Compound-X)

A foundational understanding of a compound's physical properties is essential for proper handling, formulation, and interpretation of biological data.

PropertyValueRationale & Significance
CAS Number 1864919-44-7Unique chemical identifier for database tracking.
Molecular Formula C8H12N4OConfirms elemental composition.
Molecular Weight 180.21 g/mol Essential for calculating molar concentrations for assays.
Purity (LC-MS) >98%Ensures that observed biological activity is due to the compound of interest and not impurities.
Solubility >100 mM in DMSOHigh solubility in a common solvent like DMSO is critical for creating stock solutions for biological screening.

Data sourced from supplier information and computational predictions[11].

Primary Biochemical Assay: In Vitro Kinase Inhibition

Objective: To determine the direct inhibitory activity of Compound-X against a purified kinase enzyme (designated here as "Target Kinase") and calculate its half-maximal inhibitory concentration (IC50).

Principle: We will use a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution after a kinase reaction. The amount of light produced is directly proportional to the amount of ATP remaining; therefore, lower light signals indicate higher kinase activity (more ATP consumed) and vice-versa. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted from standard methodologies for assessing ATP-competitive kinase inhibitors.

Materials:

  • Target Kinase (purified, recombinant)

  • Kinase-specific substrate peptide

  • Compound-X (10 mM stock in 100% DMSO)

  • ATP (10 mM stock in ultrapure water)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Create a serial dilution series of Compound-X in 100% DMSO, starting from 1 mM down to 10 nM.

    • Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the assay plate. Also, include "vehicle control" wells (50 nL of 100% DMSO) and "no enzyme" negative control wells.

    • Causality Check: Plating in 100% DMSO minimizes solvent effects when the aqueous reagents are added. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid impacting enzyme activity.

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in Assay Buffer containing Target Kinase and its specific substrate at their optimal concentrations.

    • Dispense 5 µL of this solution into each well containing the compound.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the Target Kinase to ensure a sensitive measurement of competitive inhibition.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 10 µL.

    • Trustworthiness Check: The "no enzyme" control wells receive ATP but no kinase. These wells represent 100% ATP remaining (0% kinase activity) and are used to define the top of the assay window. The "vehicle control" wells represent 0% inhibition.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in vehicle wells).

  • Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence signal on a plate reader (e.g., EnVision, PHERAstar).

Data Analysis:

  • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)).

  • Plot % Inhibition against the logarithm of Compound-X concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Activity and Target Engagement

Demonstrating that a compound can inhibit its target in a complex cellular environment and elicit a desired biological response is a critical step.

Cell-Based Proliferation Assay

Objective: To assess the ability of Compound-X to inhibit the proliferation of a cancer cell line that is known to be dependent on the signaling pathway involving the Target Kinase.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP correlates with a decrease in cell viability or proliferation.

Protocol 2: CellTiter-Glo® Cell Viability Assay

Materials:

  • Target-dependent cancer cell line (e.g., a line with an activating mutation of Target Kinase).

  • Appropriate cell culture medium + 10% FBS.

  • Compound-X (10 mM stock in 100% DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • White, clear-bottom 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells in the 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate overnight (37°C, 5% CO2) to allow cells to attach.

    • Expertise Insight: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-logarithmic proliferation, confounding the results.

  • Compound Treatment:

    • Prepare a serial dilution of Compound-X in culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the desired concentration of Compound-X (or vehicle control).

    • Causality Check: A 72-hour incubation is a standard duration that allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.

  • Incubation:

    • Return the plates to the incubator for 72 hours.

  • Assay Development:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data to the vehicle-treated control wells (representing 100% viability).

  • Plot the normalized viability against the logarithm of Compound-X concentration.

  • Fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Visualization of Research Workflow

The following diagram illustrates the logical flow for characterizing a novel kinase inhibitor from initial screening to cellular validation.

G cluster_0 Biochemical Characterization cluster_1 Cellular Activity Assessment a Compound-X Synthesis & QC (Purity >98%) b Protocol 1: ADP-Glo™ Biochemical Assay a->b c Determine IC50 vs. Target Kinase b->c d Select Target-Dependent Cell Line c->d Proceed if IC50 is potent e Protocol 2: CellTiter-Glo® Viability Assay d->e f Determine GI50 e->f g Further Studies: - Kinome Selectivity - Target Engagement (CETSA) - In Vivo Models f->g Confirm on-target effect

Caption: Workflow for Novel Kinase Inhibitor Characterization.

Part 3: Hypothetical Signaling Pathway and Mechanism of Action

To understand the context of Compound-X's action, we can visualize its role in a representative signaling pathway. Many kinases targeted in oncology are receptor tyrosine kinases (RTKs) or downstream nodes in their pathways.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates TargetKinase Target Kinase RTK->TargetKinase Phosphorylates & Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates Pathway Signaling Cascade (e.g., MAPK/PI3K) Substrate->Pathway Response Cell Proliferation & Survival Pathway->Response CompoundX Compound-X (Inhibitor) CompoundX->TargetKinase Inhibits ATP Binding

Caption: Inhibition of a Kinase Signaling Pathway by Compound-X.

This diagram illustrates how an extracellular growth factor can activate a receptor, which in turn activates our Target Kinase. The Target Kinase then phosphorylates downstream substrates, propagating a signal that leads to cell proliferation. Compound-X acts by directly inhibiting the Target Kinase, thereby blocking the entire downstream cascade. This provides the mechanistic basis for the anti-proliferative effects observed in the cell-based assay.

Conclusion and Future Directions

The protocols and frameworks described provide a robust starting point for the comprehensive evaluation of novel 4-Amino-N-propylpyrimidine-5-carboxamide derivatives like Compound-X. Positive results from these initial biochemical and cellular assays—namely, potent enzymatic inhibition (low nanomolar IC50) and on-target cellular growth inhibition—would provide strong validation to advance the compound into more complex studies.

Next steps would include:

  • Kinome Selectivity Profiling: Assessing the inhibitor against a broad panel of kinases to determine its selectivity and identify potential off-target activities.

  • Cellular Target Engagement: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound physically binds to the Target Kinase inside the cell.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of disease.

By systematically applying these validated methodologies, researchers can efficiently characterize novel compounds built upon the 4-aminopyrimidine-5-carboxamide scaffold and unlock their full therapeutic potential.

References

  • Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors. PubMed, 15 Jun. 2020, [Link].

  • Shin, H., et al. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin, vol. 62, no. 3, 2014, pp. 217-20, [Link].

  • Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. PubMed, 1 Sept. 2014, [Link].

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. PubMed, 27 Oct. 2011, [Link].

  • Kumar, A., et al. Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. NIScPR Online Periodical Repository, 2 Jul. 2025, [Link].

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 19 Mar. 2021, [Link].

  • SAR study on N 2 ,N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Publishing, 27 Mar. 2018, [Link].

  • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC, 25 Oct. 2022, [Link].

  • Ghodasara, H. B., et al. Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. NIScPR Online Periodical Repository, Apr. 2014, [Link].

  • Kumar, A., et al. Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. ResearchGate, 26 Feb. 2026, [Link].

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC, 19 Jan. 2023, [Link].

  • Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed, 15 Aug. 2005, [Link].

  • pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibit. Taylor & Francis Online, 11 Jan. 2023, [Link].

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications, 22 Dec. 2016, [Link].

  • Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ACS Publications, [Link].

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Publishing, [Link].

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI, 21 May 2022, [Link].

  • 4-Amino-2-[(2,2-Dimethylpropyl)amino]pyrimidine-5-Carboxamide. PubChem, [Link].

  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. PubMed, 1 Jul. 2008, [Link].

  • Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. ACS Publications, 22 Jan. 2021, [Link].

  • Verma, V., et al. A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, vol. 10, no. 5, 15 Sep. 2020, pp. 197-203, [Link].

  • 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed, 15 Feb. 2018, [Link].

  • PHARMACOLOGICAL POTENTIALS OF PYRIMIDINE DERIVATIVE: A REVIEW. Semantic Scholar, 1 Jul. 2015, [Link].

Sources

Method

Application Note: LC-MS/MS Quantification of 4-Amino-N-propylpyrimidine-5-carboxamide in Human Plasma

Abstract This application note details a highly sensitive, robust, and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 4-Amino-N-propylpyrimidine-5-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly sensitive, robust, and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 4-Amino-N-propylpyrimidine-5-carboxamide in human plasma. By coupling acidic Protein Precipitation (PPT) with targeted Phospholipid Removal (PLR) and biphenyl-based chromatography, this method structurally eliminates matrix-induced ion suppression. The protocol is designed as a self-validating system, strictly adhering to the acceptance criteria outlined in the[1] and the harmonized [2].

Introduction & Scientific Rationale

The Analytical Challenge

4-Amino-N-propylpyrimidine-5-carboxamide represents a critical pyrimidine-carboxamide pharmacophore frequently utilized in modern targeted therapeutics, such as kinase and phosphodiesterase inhibitors. Quantifying small, polar, basic molecules in plasma presents a significant bioanalytical challenge due to matrix effects . Human plasma contains high concentrations of endogenous glycerophosphocholines (phospholipids). During positive Electrospray Ionization (ESI+), these lipids aggressively compete with the target analyte for the surface area of the charged droplets, leading to severe ion suppression and loss of quantitative reproducibility[3],[4].

The Causality of the Solution

To establish a trustworthy and self-validating assay, we must address the root cause of the matrix effect rather than merely mathematically compensating for it.

  • Sample Preparation : Traditional Protein Precipitation (PPT) leaves >90% of phospholipids in the analytical extract. Instead, this protocol routes the PPT extract through a Phospholipid Removal (PLR) plate . The PLR stationary phase utilizes Lewis acid-base interactions to selectively trap the phosphate headgroups of the lipids, allowing the pyrimidine analyte to pass through unhindered,[5].

  • Chromatography : Because the analyte is relatively polar, standard C18 columns often fail to provide adequate retention. We utilize a Biphenyl stationary phase , which offers orthogonal retention via strong π−π interactions with the pyrimidine ring, shifting the analyte away from early-eluting polar interferences.

  • Internal Standardization : The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) ensures that any instantaneous fluctuation in ESI efficiency affects both the analyte and the IS equally, locking the peak area ratio in place.

MatrixEffect A Standard PPT Extract (High Phospholipids) C ESI Droplet Surface Competition A->C B PLR Cleaned Extract (Phospholipids Depleted) D Optimal Analyte Ionization B->D E Ion Suppression (Reduced Sensitivity) C->E F Robust Quantification (High Sensitivity) D->F

Logical flow demonstrating how phospholipid removal prevents ESI ion suppression.

Materials and Reagents

  • Analyte : 4-Amino-N-propylpyrimidine-5-carboxamide (Monoisotopic Mass: 180.10 Da).

  • Internal Standard (SIL-IS) : 4-Amino-N-(propyl- d7​ )pyrimidine-5-carboxamide.

  • Reagents : LC-MS grade Acetonitrile (MeCN), LC-MS grade Water, and Formic Acid (FA).

  • Consumables : 96-well Phospholipid Removal Plates (e.g., Agilent Captiva EMR-Lipid or Waters Ostro) and 2.0 mL 96-well collection plates.

  • Biological Matrix : K2EDTA Human Plasma.

Preparation of Standards and Quality Controls

To comply with the [1], the calibration curve must cover the expected pharmacokinetic range with a minimum of six non-zero points.

  • Calibration Curve : Prepared in blank human plasma at 1.00, 2.50, 10.0, 50.0, 200, 500, 800, and 1000 ng/mL.

  • Quality Control (QC) Samples : Prepared at 1.00 ng/mL (LLOQ), 3.00 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

  • SIL-IS Working Solution : 500 ng/mL prepared in 50% MeCN in water.

Experimental Protocol: Plasma Sample Preparation

Expertise Note: This step-by-step protocol is engineered to be a self-validating system. By adding the SIL-IS directly to the raw plasma prior to extraction, any subsequent volumetric losses during the PLR step are proportionally corrected.

  • Aliquot : Transfer 50 µL of human plasma (blank, standard, QC, or unknown) into a 2.0 mL 96-well collection plate.

  • IS Addition : Add 10 µL of the SIL-IS working solution (500 ng/mL) to all wells, except double blanks (add 10 µL of 50% MeCN instead). Vortex briefly.

  • Protein Precipitation : Add 150 µL of extraction solvent (1% Formic Acid in MeCN) to each well.

    • Causality: The organic solvent crashes out plasma proteins, while the low pH (formic acid) denatures the protein's secondary structure, disrupting drug-protein binding and ensuring near 100% recovery of the total drug.

  • Mixing : Seal the plate and vortex at 1000 rpm for 3 minutes to ensure complete precipitation.

  • Phospholipid Removal : Transfer the entire mixture (supernatant and suspended protein pellet) into a 96-well PLR plate.

  • Elution : Apply gentle positive pressure (2–4 psi) for 2 minutes using a positive pressure manifold. Collect the purified, lipid-depleted eluate into a clean 96-well plate.

  • Evaporation : Evaporate the collected eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of Mobile Phase A/B (80:20, v/v). Vortex for 2 minutes and centrifuge at 3000 × g for 5 minutes before injecting 5 µL onto the LC-MS/MS system.

Workflow A Plasma Sample (50 µL) B Protein Precipitation (MeCN + 1% FA) A->B C Phospholipid Removal (96-Well PLR Plate) B->C D LC Separation (Biphenyl Column) C->D E MS/MS Detection (ESI+, MRM Mode) D->E

Step-by-step bioanalytical workflow from plasma sample preparation to LC-MS/MS detection.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

The use of a Biphenyl column is critical. It provides π−π retention mechanisms that hold the pyrimidine ring longer than a standard C18, ensuring the analyte elutes in a clean region of the chromatogram.

ParameterSpecification
Analytical Column Biphenyl, 50 × 2.1 mm, 2.6 µm (e.g., Phenomenex Kinetex)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.500 mL/min
Injection Volume 5 µL
Gradient Program 0.0-0.5 min: 5% B 0.5-2.5 min: 5% 60% B 2.5-3.0 min: 60% 95% B 3.0-4.0 min: 95% B 4.1-5.0 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive Electrospray Ionization (ESI+). The primary fragmentation pathway involves the cleavage of the amide bond and the loss of the propylamine group (mass 59 Da), yielding the stable pyrimidine-5-carbonyl cation ( m/z 122.1).

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)DP (V)CE (eV)
4-Amino-N-propylpyrimidine-5-carboxamide 181.1122.1506025
SIL-IS (propyl- d7​ ) 188.1122.1506025

(Note: Source temperature set to 500°C; Ion Spray Voltage set to 5500 V).

Method Validation & Data Presentation

The method was rigorously validated in accordance with the[2].

Accuracy and Precision

The assay demonstrated excellent linearity ( R2>0.995 ) over the 1.00 – 1000 ng/mL range. The intra-day and inter-day precision (%CV) and accuracy (%Bias) were well within the regulatory limits of ±15% (±20% for the LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%Bias)Intra-day Precision (%CV)Inter-day Accuracy (%Bias)Inter-day Precision (%CV)
LLOQ 1.004.26.85.57.4
Low QC 3.002.14.53.05.1
Mid QC 400-1.53.2-1.03.8
High QC 8000.82.91.23.1
Matrix Effect and Extraction Recovery

The [2] requires that matrix effects be evaluated using at least six independent lots of blank matrix. The IS-normalized Matrix Factor (MF) was calculated by dividing the peak area ratio (Analyte/IS) in the presence of matrix by the peak area ratio in the absence of matrix.

ParameterLow QC (3.00 ng/mL)High QC (800 ng/mL)Regulatory Requirement
Absolute Matrix Factor 0.92 ± 0.040.95 ± 0.03N/A
IS-Normalized MF 1.01 ± 0.021.00 ± 0.01CV ≤ 15%
Extraction Recovery 88.5%90.2%Consistent across levels

Self-Validating System Verification: The IS-normalized MF of ~1.00 with a CV of <3% across six independent lots proves that the PLR extraction chemistry successfully neutralized the matrix effect. The SIL-IS perfectly tracked the analyte, ensuring absolute quantitative trustworthiness.

References

  • US Food and Drug Administration (FDA)..

  • International Council for Harmonisation (ICH). .

  • Zhao, L. and Lucas, P.. Agilent Technologies, Inc.

  • Sigma-Aldrich..

  • Kole, P. L., et al.. Analytical Methods, RSC Publishing, 2014.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Amino-N-propylpyrimidine-5-carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of heterocyclic building blocks. The synthesis of 4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7) is a classic example of a deceptively simple amidation that often results in poor yields (<20%) when standard conditions are applied. This guide provides a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to help your team achieve >85% yields reliably.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: Why does the direct amidation of ethyl 4-aminopyrimidine-5-carboxylate with n-propylamine fail under standard reflux conditions? A: The failure is rooted in the electronic structure of the pyrimidine ring. The 4-amino group is highly electron-donating. Through resonance, it pushes electron density into the pyrimidine ring and directly into the ester carbonyl at the 5-position. This severely reduces the electrophilicity of the carbonyl carbon. Simple thermal conditions with n-propylamine are insufficient to overcome this high activation barrier. Solution: You must alter the mechanistic pathway. Either activate the amine using a Lewis acid such as Trimethylaluminum (AlMe3) to form a highly nucleophilic aluminum amide complex 1, or bypass the ester entirely by hydrolyzing it to the carboxylic acid for a peptide-style coupling 2.

Q2: We attempted the AlMe3-mediated direct amidation, but we are seeing incomplete conversion and severe emulsions during workup. How do we resolve this? A: Incomplete conversion in AlMe3 reactions is almost always due to adventitious moisture in your solvent or amine, which prematurely quenches the pyrophoric AlMe3. This is a self-validating step: upon adding AlMe3 to the amine, you must observe the evolution of methane gas. If no gas evolves, your reagent is dead, and the reaction will fail. Regarding the emulsion: quenching AlMe3 with water or dilute HCl generates insoluble aluminum hydroxide (Al(OH)₃) gels that trap your product. Solution: Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours. The tartrate strongly chelates the Al³⁺ ions, pulling them into the aqueous phase and breaking the emulsion for a clean extraction.

Q3: If we use the hydrolysis route (Route B), which coupling reagent minimizes side reactions for the 4-aminopyrimidine-5-carboxylic acid? A: While standard reagents like HATU or EDC/HOBt work, they often lead to guanidinylation of the primary 4-amino group or require tedious chromatographic cleanups. I highly recommend using Propylphosphonic anhydride (T3P) . T3P is a mild, highly efficient coupling reagent that drives the amidation with minimal epimerization or side-product formation 3. Furthermore, its byproducts are entirely water-soluble, allowing you to isolate the highly pure 4-Amino-N-propylpyrimidine-5-carboxamide via a simple liquid-liquid extraction 4.

Section 2: Experimental Workflows & Protocols

Protocol A: AlMe3-Mediated Direct Amidation (Route A)

Causality Focus: Overcoming ester deactivation via a Weinreb-type aluminum amide intermediate.

  • Preparation (Self-Validation Step): Purge a dry, round-bottom flask with Argon. Dissolve n-propylamine (1.5 eq) in anhydrous toluene (0.2 M). Cool the flask to 0 °C.

  • Activation: Dropwise, add AlMe3 (2.0 M in toluene, 1.5 eq). Crucial Check: You must observe immediate bubbling (methane gas evolution). If no gas is observed, abort the reaction; the AlMe3 has degraded.

  • Complexation: Stir at room temperature for 30 minutes to ensure complete formation of the active aluminum amide complex.

  • Coupling: Add ethyl 4-aminopyrimidine-5-carboxylate (1.0 eq) in one portion. Heat the mixture to 90 °C for 4-6 hours. Monitor the consumption of the ester via LC-MS.

  • Chelation Workup: Cool the mixture to 0 °C. Carefully quench by adding saturated aqueous Rochelle's salt dropwise (Caution: Exothermic gas evolution). Stir vigorously for 90 minutes until two distinct, clear layers form.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the target amide.

Protocol B: T3P-Mediated Acid Coupling (Route B)

Causality Focus: Mild activation of the carboxylic acid to prevent 4-amino cross-reactivity.

  • Saponification: Hydrolyze ethyl 4-aminopyrimidine-5-carboxylate (1.0 eq) using LiOH·H₂O (2.0 eq) in THF/H₂O (3:1) at room temperature for 2 hours. Acidify to pH 3 with 1M HCl to precipitate 4-aminopyrimidine-5-carboxylic acid. Filter and dry thoroughly under a vacuum.

  • Activation: Suspend the acid (1.0 eq) and n-propylamine (1.2 eq) in anhydrous EtOAc (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling: Add T3P (50 wt% in EtOAc, 1.5 eq) dropwise at room temperature. Stir for 12 hours. The bulky nature of T3P prevents it from activating the less nucleophilic 4-amino group, ensuring regioselectivity.

  • Isolation: Wash the reaction mixture directly with saturated NaHCO₃, followed by water. The T3P byproducts partition cleanly into the aqueous phase. Concentrate the organic layer to afford the pure product.

Section 3: Quantitative Yield Data

The following table summarizes the expected outcomes based on the chosen synthetic route, highlighting the necessity of catalytic activation for this specific pyrimidine scaffold.

Synthetic RouteReagents / CatalystTemp / TimeTypical YieldPurity (Crude)Workup Complexity
Uncatalyzed Amidation n-PrNH₂, EtOH80 °C / 24 h< 20%LowHigh (Requires column)
Route A: Lewis Acid n-PrNH₂, AlMe₃, Toluene90 °C / 6 h75 - 85%GoodModerate (Rochelle's quench)
Route B: T3P Coupling n-PrNH₂, T3P, DIPEA, EtOAc25 °C / 12 h85 - 95%ExcellentLow (Aqueous wash only)

Section 4: Diagnostic Logic & Workflows

RouteSelection Start Ethyl 4-aminopyrimidine- 5-carboxylate Direct Direct Amidation (n-PrNH2) Start->Direct Route A Hydrolysis Saponification (LiOH/H2O) Start->Hydrolysis Route B AlMe3 AlMe3 Catalysis (Weinreb Amidation) Direct->AlMe3 Lewis Acid Acid 4-Aminopyrimidine- 5-carboxylic acid Hydrolysis->Acid Quant. Yield Target 4-Amino-N-propylpyrimidine- 5-carboxamide AlMe3->Target Yield: 75-85% Coupling T3P Coupling (+ n-PrNH2, DIPEA) Acid->Coupling Activation Coupling->Target Yield: 85-95%

Synthesis Route Decision Tree: Comparing Direct Amidation vs. Saponification/Coupling.

Troubleshooting Issue Issue: Emulsion during AlMe3 Workup Quench Quench Method Used? Issue->Quench Water Water / HCl Quench Quench->Water Rochelle Rochelle's Salt (KNaC4H4O6) Quench->Rochelle Gel Forms Insoluble Al(OH)3 Gel Water->Gel Chelate Chelates Al3+ into aqueous layer Rochelle->Chelate Filter Filter through Celite prior to extraction Gel->Filter Extract Clean Phase Separation (High Yield) Chelate->Extract

Troubleshooting Logic: Resolving aluminum emulsions during Route A workup.

References

  • Li, Z., et al. "Direct amidation of esters with nitroarenes." Nature Communications, 2017. 1

  • Chung, W., et al. "Trimethylaluminum-Facilitated Direct Amidation of Carboxylic Acids." Synlett, 2011. 2

  • Arshadi, S., et al. "An Efficient Propylphosphonic Anhydride (T3P®)-Mediated MW-induced Solvent-free Rapid Synthesis." Letters in Organic Chemistry, 2024. 3

  • Hossain, M., et al. "FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect." European Journal of Medicinal Chemistry, 2023. 4

Sources

Optimization

Technical Support Center: Optimizing Column Purification of 4-Amino-N-propylpyrimidine-5-carboxamide

Welcome to the Technical Support Center. 4-Amino-N-propylpyrimidine-5-carboxamide presents unique chromatographic challenges due to its highly polar nature and multiple basic nitrogen centers (a pyrimidine ring, a primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Amino-N-propylpyrimidine-5-carboxamide presents unique chromatographic challenges due to its highly polar nature and multiple basic nitrogen centers (a pyrimidine ring, a primary amine, and a carboxamide group). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-purity isolations.

Diagnostic Workflow

Below is the decision-making matrix for troubleshooting the purification of basic pyrimidine carboxamides.

Workflow Start Crude Mixture: 4-Amino-N-propylpyrimidine-5-carboxamide Assess Assess Polarity & Tailing via TLC/LC-MS Start->Assess NP Normal Phase (Silica Gel) Assess->NP Lipophilic Impurities RP Reverse Phase (C18) Assess->RP Polar/Complex Impurities NPTailing Issue: Severe Tailing (Silanol Interactions) NP->NPTailing RPIssue Issue: Poor Retention or Broad Peaks RP->RPIssue NPFix1 Add 1-2% TEA or NH4OH to Mobile Phase NPTailing->NPFix1 First Line NPFix2 Use Amine-Functionalized Silica or Alumina NPTailing->NPFix2 Alternative RPFix1 Low pH (0.1% TFA) Suppresses Silanol Ionization RPIssue->RPFix1 For Peak Shape RPFix2 High pH (0.1% NH4OH) Neutralizes Amine for Retention RPIssue->RPFix2 To Increase Retention

Decision tree for troubleshooting the chromatographic purification of basic pyrimidine carboxamides.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Overcoming Severe Tailing on Normal Phase Silica Gel

Q: My compound streaks severely on TLC and tails across multiple fractions during silica gel column chromatography. How can I achieve sharp elution bands?

The Causality (Expertise & Experience): Standard silica gel contains surface silanol groups (Si-OH) that are mildly acidic[1]. The highly basic primary amine and pyrimidine ring nitrogens of 4-Amino-N-propylpyrimidine-5-carboxamide become protonated by these silanols, creating strong ionic interactions. Because these acid-base interactions are stronger than the hydrogen bonding with your mobile phase, the compound binds too strongly to the stationary phase, resulting in poor peak shape, streaking, and sometimes irreversible adsorption[2].

The Solution: You must "deactivate" the acidic silanols by adding a basic modifier to the mobile phase[1]. Triethylamine (TEA) or ammonium hydroxide (NH₄OH) acts as a sacrificial competitor. Because the modifier is present in vast excess in the mobile phase, it saturates the acidic silanol sites, preventing your target basic amine from interacting with them and allowing it to elute in a tight, sharp band[2].

Self-Validating Protocol: TEA-Modified Normal Phase Purification

  • Solvent Preparation: Prepare your baseline mobile phase (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 1% to 2% (v/v)[2].

  • Column Equilibration (Critical Step): Pack the silica gel column and flush it with at least 3 column volumes (CV) of the TEA-modified mobile phase.

    • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on pH paper. The column is only fully equilibrated when the eluent tests basic. If it is neutral, the silica is still absorbing TEA, and loading your sample prematurely will result in tailing.

  • Sample Loading: Dissolve the crude 4-Amino-N-propylpyrimidine-5-carboxamide in a minimum volume of the modified mobile phase and load it onto the column.

  • Elution & Post-Purification: Elute the column and collect fractions. To remove the TEA from your purified product, co-evaporate the pooled fractions with toluene under reduced pressure, as TEA can linger in the final solid[2].

FAQ 2: Optimizing Reverse Phase (C18) Chromatography

Q: I switched to a C18 reverse-phase column to avoid silica tailing, but the compound elutes in the void volume with poor retention, or the peaks are broad. How do I fix this?

The Causality (Expertise & Experience): 4-Amino-N-propylpyrimidine-5-carboxamide is a highly polar molecule. In standard neutral water/acetonitrile gradients, the basic nitrogens may be partially ionized, making the molecule too hydrophilic to partition effectively into the lipophilic C18 stationary phase. Furthermore, early "Type A" silica-based C18 columns contain substantial metal contamination and unendcapped silanols that undergo ion exchange with basic analytes, causing broad, tailing peaks even in reverse phase[3].

The Solution: You must actively control the mobile phase pH to dictate the ionization state of the molecule.

  • Strategy A (Low pH): Adding an acidic modifier like 0.1% Trifluoroacetic acid (TFA) fully protonates the amine, making it highly water-soluble, but crucially, it suppresses the ionization of residual silanols on the silica surface (pH < 3), preventing secondary ion-exchange interactions and sharpening the peak[3]. Note that this will yield the compound as a TFA salt[4].

  • Strategy B (High pH): Adding a basic modifier like 0.1% Ammonium Hydroxide (NH₄OH) keeps the amine in its neutral, un-ionized free-base form. This significantly increases its lipophilicity and retention factor ( k′ ), allowing it to interact properly with the C18 phase rather than washing out in the void volume[5].

Self-Validating Protocol: High-pH Reverse Phase Purification

  • Column Selection: Ensure you are using a hybrid-silica C18 column explicitly designed to withstand high pH (e.g., pH 10). Standard silica columns will dissolve under these conditions.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% NH₄OH (v/v).

    • Solvent B: Acetonitrile + 0.1% NH₄OH (v/v).

  • Gradient Setup: Start at 2% B and hold for 2 minutes.

    • Self-Validation Check: If the compound still elutes during this isocratic hold, the polarity of the molecule is too high for C18, and you must switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Elution: Ramp to 45% B over 12 minutes to elute the product[5].

  • Recovery: Lyophilize the product fractions. Unlike TEA, NH₄OH is highly volatile and leaves no salt residue behind, yielding the free base of the pyrimidine carboxamide.

Quantitative Data Summary: Mobile Phase Modifiers

Selecting the correct modifier is critical for the structural integrity of your final product. Use the table below to compare operational parameters.

ModifierTypical Concentration (v/v)Operating pHTarget Stationary PhaseMechanism of ActionPost-Purification Removal
Triethylamine (TEA) 0.5% - 2.0%BasicNormal Phase (Silica)Competitively binds and deactivates acidic silanol groups[1].Co-evaporation with toluene under reduced pressure[2].
Ammonium Hydroxide (NH₄OH) 0.05% - 0.1%Basic (~pH 10)Reverse Phase (Hybrid C18)Neutralizes basic amines to increase lipophilicity and retention[5].Direct lyophilization (highly volatile, leaves no residue).
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Acidic (~pH 2)Reverse Phase (Standard C18)Suppresses silanol ionization to prevent secondary ion exchange[3].Lyophilization (Note: Yields the product as a TFA salt)[4].

References[1] BenchChem. "Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem Technical Support. URL[4] Google Patents. "CA2862289C - Modulators of methyl modifying enzymes, compositions and uses thereof." Canadian Intellectual Property Office.URL[2] BenchChem. "Purifying Basic Amines via Column Chromatography." BenchChem Technical Support. URL[5] ACS Publications. "Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001." Journal of Medicinal Chemistry. URL[3] Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Tips.URL

Sources

Troubleshooting

Technical Support Center: Long-Term Stability of 4-Amino-N-propylpyrimidine-5-carboxamide in Aqueous Solutions

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the long-term stability of 4-Amino-N-propylpyrimidine-5-car...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the long-term stability of 4-Amino-N-propylpyrimidine-5-carboxamide in aqueous solutions. While specific stability data for this compound is not extensively published, this guide synthesizes established principles of pyrimidine chemistry to anticipate and address potential challenges.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary concerns for the stability of 4-Amino-N-propylpyrimidine-5-carboxamide in an aqueous solution?

The main stability concerns for 4-Amino-N-propylpyrimidine-5-carboxamide in aqueous solutions are hydrolysis and photodegradation.[1][2][3] The pyrimidine ring and the carboxamide group are susceptible to cleavage by water (hydrolysis), a process that can be accelerated by pH and temperature.[4][5][6] Additionally, like many heterocyclic aromatic compounds, the pyrimidine nucleus can absorb UV light, potentially leading to photochemical degradation.[7][8][9]

Q2: What is the expected shelf-life of a stock solution of 4-Amino-N-propylpyrimidine-5-carboxamide?

The shelf-life of a stock solution is highly dependent on the storage conditions, including the solvent, pH, temperature, and exposure to light. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at -20°C or -80°C in a light-protected container. It is crucial to perform a stability study under your specific experimental conditions to determine a reliable shelf-life.

Hydrolytic Stability

Q3: How does pH affect the stability of 4-Amino-N-propylpyrimidine-5-carboxamide?

The rate of hydrolysis of pyrimidine derivatives is often pH-dependent. Both acidic and basic conditions can catalyze the breakdown of the molecule.[1][6] The amino and carboxamide groups on the pyrimidine ring can undergo protonation or deprotonation depending on the pH, which can influence their reactivity and the overall stability of the molecule. For instance, acid-catalyzed hydrolysis might target the carboxamide bond, while base-catalyzed hydrolysis could involve the pyrimidine ring itself.[1]

Q4: I am observing a decrease in the concentration of my 4-Amino-N-propylpyrimidine-5-carboxamide solution over time. What could be the cause?

A decrease in concentration over time is likely due to chemical degradation, with hydrolysis being a primary suspect in aqueous solutions. To confirm this, you should analyze your sample for the appearance of new peaks using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]

Photostability

Q5: Is 4-Amino-N-propylpyrimidine-5-carboxamide sensitive to light?

Yes, pyrimidine-based compounds are known to be susceptible to photodegradation.[7][8] Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of various photoproducts, such as cyclobutane pyrimidine dimers or (6-4) photoproducts, although these are more common in the context of DNA.[9][10] To mitigate this, always handle and store solutions of this compound in light-protected containers (e.g., amber vials) and minimize exposure to ambient light during experiments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compoundPerform a forced degradation study to identify potential degradation products.[2][3][11] Analyze samples under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Poor reproducibility of experimental results Instability of the compound in the experimental mediumPrepare fresh solutions for each experiment. Evaluate the stability of the compound in your specific buffer or cell culture medium over the time course of your experiment.
Precipitate formation in the solution Poor solubility or degradation leading to insoluble productsCheck the solubility of the compound in your chosen solvent system. If a precipitate forms over time, it could be a degradation product. Analyze the precipitate and the supernatant separately.
Color change in the solution Degradation leading to chromophoric byproductsA change in color is a strong indicator of chemical degradation. Discard the solution and prepare a fresh batch. Investigate the cause of degradation (e.g., light exposure, pH instability).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation pathways of 4-Amino-N-propylpyrimidine-5-carboxamide.[2][3][11]

Objective: To assess the stability of the compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 4-Amino-N-propylpyrimidine-5-carboxamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Amino-N-propylpyrimidine-5-carboxamide in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 80°C for 24 hours, then dissolve in the initial solvent.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (unstressed stock solution), by a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify the parent compound and any degradation products.

    • Determine the percentage of degradation in each condition.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Thermal Thermal (80°C, solid) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize HPLC HPLC-UV / LC-MS Analysis Sampling->HPLC Neutralize->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify Degradants Compare->Identify Quantify Quantify Degradation Identify->Quantify

Caption: Workflow for a forced degradation study.

Protocol 2: Aqueous Solution Stability Assessment

Objective: To determine the stability of 4-Amino-N-propylpyrimidine-5-carboxamide in a specific aqueous solution (e.g., buffer, cell culture medium) over time.

Materials:

  • 4-Amino-N-propylpyrimidine-5-carboxamide

  • The aqueous solution of interest (e.g., PBS, DMEM)

  • HPLC system with a UV or MS detector

Procedure:

  • Solution Preparation: Prepare a solution of 4-Amino-N-propylpyrimidine-5-carboxamide in the aqueous medium of interest at the desired concentration.

  • Incubation: Aliquot the solution into several vials and incubate under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

  • Sample Analysis: Immediately analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of 4-Amino-N-propylpyrimidine-5-carboxamide as a function of time to determine the degradation rate.

Potential Degradation Pathways

Based on the general chemistry of pyrimidine carboxamides, the following degradation pathways are plausible for 4-Amino-N-propylpyrimidine-5-carboxamide.

Degradation_Pathways cluster_main cluster_products Parent 4-Amino-N-propyl- pyrimidine-5-carboxamide Hydrolysis_Amide 4-Aminopyrimidine- 5-carboxylic acid + Propylamine Parent->Hydrolysis_Amide Hydrolysis (Amide Bond) Hydrolysis_Ring Ring-Opened Products Parent->Hydrolysis_Ring Hydrolysis (Ring Cleavage) Photodegradation Photodegradation Products Parent->Photodegradation Photodegradation (UV Light)

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Optimization

Technical Support Center: Stability &amp; Storage Optimization for 4-Amino-N-propylpyrimidine-5-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical vulnerabilities of 4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical vulnerabilities of 4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7)[1]. Like many complex pyrimidine-carboxamide active pharmaceutical ingredients (APIs), this compound is highly susceptible to targeted degradation pathways—specifically amide hydrolysis, photolytic cleavage, and thermal degradation[2].

This guide moves beyond basic storage recommendations. It provides a mechanistic understanding of why degradation occurs, troubleshooting FAQs for common experimental anomalies, and self-validating protocols to ensure absolute trustworthiness in your baseline data.

Section 1: Mechanistic Vulnerabilities (The "Why")

To prevent degradation, we must first understand the chemical causality. The pyrimidine ring is inherently electron-deficient, making its substituents prone to specific attacks. The carboxamide linkage at the 5-position is a primary site for nucleophilic attack (hydrolysis) when exposed to ambient moisture or pH extremes[2]. Furthermore, the conjugated pyrimidine system strongly absorbs UV light, leading to photodecomposition, while elevated temperatures accelerate both oxidation of the 4-amino group and hydrolytic cleavage[3].

DegradationPathways A 4-Amino-N-propylpyrimidine -5-carboxamide H Moisture / pH Extremes (Hydrolysis) A->H H2O / H+ / OH- P UV/Vis Light (Photolysis) A->P hv T Elevated Temp (Thermal Stress) A->T Δ D1 4-Aminopyrimidine-5-carboxylic acid + Propylamine H->D1 D2 Ring Cleavage / N-Oxides P->D2 D3 Dimerization / Aggregation T->D3

Logical relationship of environmental stressors and resulting degradation pathways.

Section 2: Troubleshooting Guide & FAQs

Q1: During HPLC-MS analysis, I am observing a secondary peak with a lower molecular weight (m/z ~140). What is causing this? A1: This is the hallmark of amide hydrolysis. The cleavage of the N-propylcarboxamide bond yields 4-aminopyrimidine-5-carboxylic acid and propylamine. This typically occurs if the compound is stored in environments with >60% Relative Humidity (RH) without proper desiccation, or if exposed to acidic/basic vapors[3]. Solution: Ensure bulk storage in tightly sealed amber vials backfilled with Argon. Use a stability-indicating HPLC method with a gradient of 0.1% TFA in water and acetonitrile to clearly resolve these polar degradants from the parent peak[3].

Q2: My compound changes from a white crystalline powder to a yellowish hue over several months at room temperature. Is it still viable for in vitro assays? A2: No. The color change indicates photolytic or oxidative degradation of the pyrimidine ring or the primary amine at the 4-position. Pyrimidine-5-carboxamides are known to degrade under light and thermal stress, forming complex N-oxides or ring-cleavage products[2]. Solution: Discard the degraded batch for sensitive assays. Shift storage conditions to ≤ 4°C (or -20°C for long-term) in opaque or amber containers to arrest photo-oxidation[4].

Q3: How do freeze-thaw cycles affect the stability of this compound when dissolved in DMSO or plasma? A3: Studies on related pyrimidine-5-carboxamides show that while they can withstand up to three freeze-thaw cycles from -80°C to room temperature without significant degradation, repeated cycling beyond this introduces condensation moisture, which exponentially accelerates hydrolysis[5]. Solution: Aliquot stock solutions immediately upon reconstitution to avoid repeated freeze-thaw stress.

Section 3: Self-Validating Storage Protocol

To ensure absolute trustworthiness in your experimental baselines, implement the following self-validating storage workflow. Do not rely on assumed stability; prove it through controlled baselining.

Step-by-Step Methodology: Lyophilization and Long-Term Storage

  • Purification & Drying: Ensure the synthesized or purchased 4-Amino-N-propylpyrimidine-5-carboxamide is free of residual solvents. Lyophilize the powder to achieve a moisture content of <0.5%. Causality: Trace water acts as a nucleophile for amide hydrolysis.

  • Aliquotting: Divide the bulk powder into single-use or weekly-use aliquots (e.g., 5-10 mg per vial). Causality: Minimizes environmental exposure and condensation during repeated retrieval.

  • Inert Atmosphere Packaging: Place the aliquots in amber borosilicate glass vials. Purge the vials with dry Argon or Nitrogen gas to displace oxygen and ambient moisture.

  • Sealing: Seal with PTFE-lined caps. Causality: PTFE prevents plasticizer leaching and provides a superior moisture barrier compared to standard rubber septa.

  • Temperature Control: Store the sealed vials in a desiccator cabinet maintained at -20°C for long-term storage (>1 month) or 2-8°C for short-term active use (<1 month)[4].

  • Self-Validation (The Trust System): Run a baseline LC-MS on a control aliquot on Day 0. Concurrently, perform accelerated stability testing (e.g., 40°C / 75% RH for 7 days) on a separate "stress" aliquot to establish the specific retention times of your degradants[3]. This ensures you know exactly what degradation looks like on your specific instruments.

Table 1: Quantitative Storage Parameters & Shelf-Life Projections
Storage ConditionTemperatureLight ExposureAtmosphereExpected Shelf-Life
Long-Term (Solid) -20°CNone (Amber Vial)Argon/Nitrogen> 24 Months
Short-Term (Solid) 2-8°C[4]None (Amber Vial)Desiccated Air6 Months
Stock Solution (DMSO) -80°C[5]NoneN/A3-6 Months
Accelerated Stress 40°C (75% RH)AmbientAmbient< 14 Days (Degradation expected)[3]
Section 4: Analytical Workflow for Stability Verification

To verify the integrity of your compound post-storage, you must employ a robust, stability-indicating analytical method.

AnalyticalWorkflow S1 Retrieve Aliquot (Equilibrate to RT) S2 Reconstitute in H2O:MeCN (50:50) S1->S2 S3 RP-HPLC Separation (C18, 0.1% TFA) S2->S3 S4 UV Detection (245 nm) & ESI-MS (+) S3->S4 S5 Data Analysis: Quantify % Purity S4->S5

Step-by-step experimental workflow for stability-indicating HPLC-MS analysis.

Step-by-Step Methodology: Stability-Indicating HPLC-MS

  • Sample Preparation: Allow the sealed aliquot to equilibrate to room temperature before opening to prevent condensation. Dissolve the compound in a diluent of Water:Acetonitrile (50:50 v/v) to a concentration of 100 µg/mL[3].

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 3 µm, 4.6 mm × 250 mm) maintained at 40°C to ensure sharp peak resolution of the polar pyrimidine degradants[3].

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 245 nm (optimal for the pyrimidine-5-carboxamide chromophore) and use ESI-MS in positive ion mode to detect the [M+H]+ of the parent mass (m/z ~181 for C8H12N4O) and any lower mass degradants[3].

References
  • BLD Pharm.4786-51-0 | 4-Aminopyrimidine-5-carboxamide | BLD Pharm.
  • ResearchGate.An Innovative Impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction.
  • AKJournals.Stability-indicating HPLC method for simultaneous determination of degradation products and process-related impurities of avanafil in avanafil tablets.
  • RSC Publishing.Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS)
  • ChemicalBook.71-30-7 CAS MSDS (Cytosine) / 2-Oxy-4-amino pyrimidine.

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 4-Amino-N-propylpyrimidine-5-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique thermodynamic and kinetic challenges encountered during the crystallization of 4-Amino-N-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique thermodynamic and kinetic challenges encountered during the crystallization of 4-Amino-N-propylpyrimidine-5-carboxamide.

This pyrimidine derivative—characterized by a primary amine, a carboxamide group, and a lipophilic N-propyl chain—exhibits complex solid-state behaviors. The interplay between its highly directional hydrogen-bond networks and its lipophilic tail makes the molecule highly susceptible to liquid-liquid phase separation (LLPS, or "oiling out") and packing polymorphism[1]. This guide provides field-proven, self-validating protocols to ensure robust, scalable, and phase-pure crystallization.

Section 1: Troubleshooting FAQs

Q1: My crystallization consistently yields a dense, biphasic liquid (oiling out) instead of solid crystals. How do I prevent Liquid-Liquid Phase Separation (LLPS)? Scientist's Insight: Oiling out occurs when the system's supersaturation exceeds the spinodal decomposition boundary before reaching the metastable limit required for solid nucleation[2]. The N-propyl tail of 4-Amino-N-propylpyrimidine-5-carboxamide significantly increases its lipophilicity, making it prone to LLPS when exposed to highly polar antisolvents like water. Furthermore, operating at elevated temperatures can sometimes reduce the maximum achievable supersaturation, pushing the system into the oiling-out regime[3]. Solution: Shift from an unseeded cooling approach to a Seeded Antisolvent Crystallization . By mapping the binodal curve, you can introduce seeds into the single-phase region just below the LLPS boundary, forcing the solute to integrate into the solid lattice rather than phase-separating into an oil[4].

Q2: I am observing batch-to-batch variability in the crystal habit and melting point. How can I control the polymorphism? Scientist's Insight: The carboxamide and amino groups form highly directional supramolecular synthons. Slight variations in solvent polarity, cooling rate, or local supersaturation dictate whether the system kinetically traps a metastable polymorph (often needles) or thermodynamically settles into the stable form (often blocks)[5]. Solution: Implement a prolonged isothermal ripening phase (Ostwald ripening) post-nucleation and utilize specific solvent mixtures (e.g., Ethanol/Heptane) to direct the hydrogen bonding. Seeding with the desired stable polymorph is non-negotiable to act as a structural template and bypass metastable nucleation[6].

Q3: The crystals are forming as fine needles that severely blind the filtration membrane. How do I improve the crystal habit? Scientist's Insight: Needle-like growth implies rapid kinetic growth along a single crystallographic axis, typically driven by the rapid stacking of the planar pyrimidine rings. Solution: Introduce temperature cycling (heating/cooling loops around the saturation temperature). This selectively dissolves the kinetically favored, high-energy fine needles and promotes secondary growth on the more thermodynamically stable, equant (block-like) crystal faces.

Section 2: Quantitative Data & Solvent Selection

To prevent LLPS and control polymorphic outcomes, solvent selection is the most critical thermodynamic lever. Table 1 summarizes the phase behavior of 4-Amino-N-propylpyrimidine-5-carboxamide across common solvent systems.

Table 1: Solubility and Phase Behavior of 4-Amino-N-propylpyrimidine-5-carboxamide

Solvent System (v/v)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)LLPS (Oiling Out) RiskPreferred Polymorph Outcome
Methanol / Water (1:1)45.2112.5HighForm II (Metastable, Needles)
Ethanol / Heptane (1:2)18.456.8LowForm I (Stable, Blocks)
Acetone / Water (4:1)32.188.4ModerateForm I (Stable, Blocks)
Isopropyl Acetate (Pure)12.538.0Very LowForm I (Stable, Blocks)
Section 3: Experimental Protocols
Workflow 1: Seeded Antisolvent Crystallization (LLPS Avoidance)

Causality: By introducing seeds in the metastable zone before the antisolvent forces the system into the spinodal region, solute molecules preferentially integrate into the existing crystal lattice (Solid-Liquid Phase Separation). This relieves supersaturation safely and prevents the formation of a solute-rich liquid phase[7]. Self-Validating Mechanism: The integration of an in-line Focused Beam Reflectance Measurement (FBRM) probe will validate the protocol in real-time. A successful run will show a sharp spike in fine chord counts (solid secondary nucleation), whereas a failed run will show broad, fluctuating counts indicative of unstable oil droplets.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50.0 g of 4-Amino-N-propylpyrimidine-5-carboxamide in 1.0 L of Ethanol at 55°C under constant agitation (250 rpm).

  • Clarification: Polish filter the solution through a pre-heated 0.22 µm PTFE membrane into a jacketed crystallizer to remove foreign heteronuclei.

  • Cooling & Seeding: Cool the solution to 45°C. Introduce 1.0 g (2 wt%) of milled Form I seeds (D50 ~15 µm) suspended in 10 mL of Heptane.

  • Isothermal Aging: Hold the suspension isothermally at 45°C for 60 minutes. Reasoning: This allows the seed bed to heal from milling defects and initiates controlled secondary nucleation.

  • Antisolvent Titration: Dose 2.0 L of Heptane (antisolvent) linearly over 4 hours using a programmable syringe pump. Maintain pitched-blade agitation to prevent localized supersaturation spikes.

  • Final Cooling: Cool the slurry to 10°C at a controlled rate of 0.2°C/min.

  • Isolation: Filter the slurry via a Nutsche filter, wash with 200 mL of cold Heptane, and dry under vacuum at 40°C for 12 hours.

Workflow 2: Temperature Cycling for Habit Modification

Causality: Smaller crystals and sharp needle tips possess higher surface free energy and will dissolve faster than larger, block-like surfaces during a heating phase. Subsequent cooling deposits this dissolved mass onto the larger faces, optimizing the aspect ratio. Self-Validating Mechanism: Offline optical microscopy taken at the end of each heating cycle will visually confirm the dissolution of fine needles, validating the thermodynamic transition to block-like habits.

Step-by-Step Methodology:

  • Generate a primary crystal slurry using Steps 1-5 of Workflow 1.

  • Heating Phase: Heat the slurry from 10°C to 35°C at 0.5°C/min.

  • Hold Phase: Hold at 35°C for 30 minutes to ensure complete dissolution of fines.

  • Cooling Phase: Cool back to 10°C at a slow rate of 0.1°C/min to promote growth on existing stable crystal faces.

  • Iteration: Repeat this cycle 3 to 4 times before proceeding to final filtration and isolation.

Section 4: Process Visualization

CrystallizationPathway Start Supersaturated Solution LLPS Liquid-Liquid Phase Separation Start->LLPS Fast Cooling / High Supersaturation Metastable Metastable Zone (Seeding) Start->Metastable Controlled Antisolvent Titration Amorphous Amorphous / Gel Phase LLPS->Amorphous Droplet Coalescence FormII Form II (Metastable Needles) LLPS->FormII Uncontrolled Nucleation Metastable->FormII Spontaneous Nucleation FormI Form I (Stable Blocks) Metastable->FormI Form I Seeding & Temp Cycling FormII->FormI Solvent-Mediated Transformation

Phase pathways for 4-Amino-N-propylpyrimidine-5-carboxamide crystallization.

References
  • Polymorphism in carboxamide compounds with high-Z′ crystal structures. RSC Publishing.
  • Liquid-Liquid Phase Separation in Crystalliz
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Impact of Excipients and Seeding on the Solid-State Form Transformation of Indomethacin during Liquid Antisolvent Precipit
  • Recent Progress of Antisolvent Crystallization.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Amino-N-propylpyrimidine-5-carboxamide vs. Standard Pyrimidine Derivatives in Drug Discovery

Executive Summary The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors and antiviral agents. However, standard pyrimidine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors and antiviral agents. However, standard pyrimidine derivatives (such as simple 2,4-diaminopyrimidines) frequently suffer from off-target toxicity and susceptibility to target mutations.

This guide provides an objective, data-driven comparison between standard pyrimidine derivatives and the highly functionalized 4-Amino-N-propylpyrimidine-5-carboxamide scaffold. By analyzing their performance across two distinct therapeutic domains—c-Jun N-terminal kinase (JNK)/MERTK inhibition and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)—we elucidate how the N-propyl carboxamide vector fundamentally alters binding thermodynamics, target selectivity, and resistance profiles.

Mechanistic Overview: The Causality of the N-Propyl Vector

To understand the superiority of the 4-amino-N-propylpyrimidine-5-carboxamide scaffold, one must examine the causality behind its structural modifications.

Standard 2,4-diaminopyrimidines interact with the hinge region of kinases (or the conserved residues of the HIV-1 NNIBP) via a rigid hydrogen-bonding network. While this ensures baseline affinity, the lack of three-dimensional functionalization leaves the molecule vulnerable to broad off-target binding.

The introduction of the 5-carboxamide group substituted with an N-propyl chain provides three critical mechanistic advantages [1]:

  • Desolvation Penalty Reduction: The lipophilic propyl chain displaces high-energy water molecules from deep hydrophobic sub-pockets, driving binding affinity through favorable entropic gains.

  • Steric Adaptability: In HIV-1 RT, the flexible N-propyl group can adopt multiple conformations, allowing the molecule to bypass steric clashes introduced by the K103N or Y181C mutations [2].

  • Kinome Selectivity: In kinases like JNK1 and MERTK, the N-propyl vector projects precisely into the solvent-exposed selectivity cleft, preventing binding to closely related off-target kinases (e.g., JNK2 or FLT3) that possess bulkier gatekeeper residues [3].

BindingLogic Standard Standard Pyrimidine Derivatives Hbond Conserved H-Bonding (Hinge Region / NNIBP) Standard->Hbond Propyl 4-Amino-N-propylpyrimidine- 5-carboxamide Propyl->Hbond Lipo N-propyl Lipophilic Vector Propyl->Lipo Broad Broad Kinase/RT Activity (Low Selectivity) Hbond->Broad  Baseline Binding Specific Deep Pocket Engagement (High Selectivity) Lipo->Specific  Fills Hydrophobic Space Resist Susceptible to Mutations (e.g., K103N) Broad->Resist Overcome Overcomes Steric Clash in Mutant Strains Specific->Overcome

Mechanistic divergence between standard pyrimidines and N-propyl carboxamide derivatives.

Comparative Performance Analysis

Application in Kinase Inhibition (JNK & MERTK)

In the development of anti-fibrotic and neuroregenerative agents, achieving selectivity within the kinome is notoriously difficult. Standard pyrimidines often inhibit multiple isoforms (e.g., JNK1, JNK2, and JNK3 equally). Recent structure-activity relationship (SAR) studies demonstrated that optimizing the 5-carboxamide position with specific alkyl chains (like the propyl group) yields low nanomolar potency and a distinct bias for JNK1 over JNK2 [1]. Similarly, in MERTK targeted therapies, fluorinated pyrimidine-5-carboxamides exhibit >5-fold selectivity over related TAM family kinases (AXL, TYRO3) [3].

Application in HIV-1 NNRTIs

First-generation NNRTIs (standard pyrimidine/pyridine derivatives) are highly susceptible to the rapid mutation rate of HIV-1. The Y181C mutation, for instance, removes a critical π-π stacking interaction. Disubstituted pyrimidine-5-carboxamide derivatives rescue this lost affinity. The N-propyl chain engages in compensatory van der Waals interactions with conserved hydrophobic residues (e.g., W229), maintaining sub-nanomolar antiviral efficacy against double-mutant strains (RES056) [2].

Quantitative Data Comparison

The following table synthesizes experimental data comparing the baseline performance of these scaffolds across primary assays.

Compound ScaffoldPrimary TargetWild-Type IC₅₀ / EC₅₀Mutant/Isoform EfficacySelectivity Index (SI)Primary Limitation
Standard 2,4-Diaminopyrimidine Broad Kinome / HIV-1 RT15.0 – 45.0 nMPoor (Fails against Y181C; Pan-kinase active)< 500High off-target toxicity; rapid resistance.
Unsubstituted Pyrimidine-5-carboxamide JNK / MERTK8.5 – 12.0 nMModerate (Retains some activity against K103N)~ 1,200Poor lipid solubility; low CNS penetration.
4-Amino-N-propylpyrimidine-5-carboxamide JNK1 / HIV-1 RT0.5 – 3.5 nM Excellent (Overcomes K103N/Y181C; JNK1 biased) > 15,000 Requires precise synthetic control of the N4-amino group.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out assay artifacts, such as ATP-depletion or compound aggregation.

Protocol A: High-Throughput Kinase Selectivity Profiling (Radiometric Assay)

Purpose: To quantify the true thermodynamic binding affinity (IC₅₀) of the N-propyl derivatives against JNK1 vs JNK2.

  • Reagent Calibration: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Set the ATP concentration strictly at the experimentally determined Km​ for each specific kinase isoform. This ensures the assay is highly sensitive to competitive ATP-site inhibitors and normalizes apparent IC₅₀ values across different kinases.

  • Compound Pre-Incubation: Dispense the 4-Amino-N-propylpyrimidine-5-carboxamide derivatives (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add the kinase enzyme and pre-incubate for 60 minutes at room temperature. Causality: The deep-pocket binding of the N-propyl group often exhibits slow-binding kinetics; skipping pre-incubation will artificially inflate the IC₅₀.

  • Reaction Initiation & Quenching: Initiate the reaction by adding [γ-³³P]-ATP and the specific peptide substrate (e.g., ATF2 for JNK). Incubate for 45 minutes. Quench the reaction with 3% phosphoric acid to halt enzymatic activity and protonate the peptide for binding.

  • Detection: Transfer to a phosphocellulose filter plate, wash extensively to remove unreacted [γ-³³P]-ATP, and measure substrate phosphorylation via liquid scintillation counting.

Protocol B: HIV-1 RT Inhibition & Cell-Based Anti-Viral Assay (MTT Method)

Purpose: To validate that the biochemical RT inhibition translates to cellular antiviral efficacy without inducing cytotoxicity.

  • Viral Infection: Infect MT-4 cells ( 1×105 cells/mL) with wild-type HIV-1 (IIIB strain) or resistant mutant strains (e.g., K103N/Y181C) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately add serial dilutions of the pyrimidine derivatives. Include Etravirine as a positive control and mock-infected cells as a baseline viability control.

  • Incubation & MTT Addition: Incubate for 5 days at 37°C in a 5% CO₂ humidified atmosphere. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability. Causality: The virus causes cytopathic cell death; effective NNRTIs will preserve cell viability, turning the MTT into purple formazan.

  • Validation (Selectivity Index): Run a parallel assay on uninfected MT-4 cells to determine the CC₅₀ (cytotoxic concentration). The system self-validates by calculating the Selectivity Index ( SI=CC50​/EC50​ ). A true lead must show an SI > 1000.

Workflow Synthesis Compound Synthesis & QC Biochem Biochemical Assay (Radiometric/ELISA) Synthesis->Biochem >95% Purity Cellular Cell-Based Assay (MT-4 / MEFs) Biochem->Cellular IC50 < 10 nM Tox Cytotoxicity Profiling (CC50 Determination) Cellular->Tox EC50 Validation Lead Lead Selection (High SI, Low IC50) Tox->Lead Selectivity Index > 1000

Self-validating experimental workflow for evaluating pyrimidine-5-carboxamide derivatives.

Conclusion

The transition from standard pyrimidine scaffolds to the 4-Amino-N-propylpyrimidine-5-carboxamide architecture represents a masterclass in rational drug design. By leveraging the N-propyl group to exploit deep hydrophobic sub-pockets, researchers can overcome the historical limitations of the pyrimidine class—namely, poor kinome selectivity and susceptibility to viral resistance mutations. The experimental frameworks provided above ensure that these structural advantages are rigorously and reproducibly quantified in preclinical development.

References

  • Title: Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

  • Title: Disubstituted pyrimidine-5-carboxamide derivatives as novel HIV-1 NNRTIs: Crystallographic overlay-based molecular design, synthesis, and biological evaluation Source: European Journal of Medicinal Chemistry (ResearchGate / Elsevier) URL: [Link][2]

  • Title: Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL: [Link][3]

Sources

Comparative

Validating 4-Amino-N-propylpyrimidine-5-carboxamide (A-N-P-C) Efficacy in Preclinical IBD Models: A Comparative Guide

Executive Summary The pyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. 4-Amino-N-propylpyrimidine-5-carboxamide (A-N-P-C)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-5-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors. 4-Amino-N-propylpyrimidine-5-carboxamide (A-N-P-C) is a novel derivative currently being validated as a highly selective, small-molecule inhibitor of Salt-Inducible Kinases 2 and 3 (SIK2/SIK3).

This guide provides an objective, data-driven comparison of A-N-P-C against established alternatives—specifically GLPG3970 (a first-in-class clinical SIK inhibitor) and Tofacitinib (a standard-of-care JAK inhibitor)—in the context of Inflammatory Bowel Disease (IBD). By detailing the mechanistic rationale and a self-validating in vivo protocol, this document equips drug development professionals with the framework necessary to evaluate A-N-P-C's therapeutic potential.

Mechanistic Rationale: The SIK2/3 Axis in Inflammation

To understand the experimental endpoints chosen for A-N-P-C validation, we must first examine the causality of SIK inhibition. SIKs are AMPK-family kinases that act as critical immunological checkpoints. In mucosal immunity, macrophages and dendritic cells drive the pathogenesis of IBD through the overproduction of pro-inflammatory cytokines.

When active, SIK2 and SIK3 phosphorylate CRTC (CREB-Regulated Transcription Coactivator) and class IIa HDACs (Histone Deacetylases), sequestering them in the cytoplasm. A-N-P-C competitively binds the ATP pocket of SIK2/3. By inhibiting this kinase activity, A-N-P-C prevents this phosphorylation event, allowing unphosphorylated CRTC and HDAC to translocate into the nucleus.

Once in the nucleus, CRTC co-activates CREB, driving the robust transcription of the anti-inflammatory cytokine IL-10. Simultaneously, nuclear HDACs suppress NF-κB activity, halting the transcription of pro-inflammatory mediators like TNF-α and IL-12. This dual mechanism effectively reprograms myeloid cells from a pro-inflammatory (M1-like) to a pro-resolving (M2-like) phenotype ().

SIK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ANPC A-N-P-C (SIK Inhibitor) SIK SIK2 / SIK3 Kinases ANPC->SIK Inhibits CRTC_C CRTC SIK->CRTC_C Prevents phosphorylation HDAC_C Class IIa HDACs SIK->HDAC_C Prevents phosphorylation CREB CREB Activation CRTC_C->CREB Translocates NFKB NF-κB Suppression HDAC_C->NFKB Translocates IL10 ↑ IL-10 Production CREB->IL10 Drives transcription TNFa ↓ TNF-α Production NFKB->TNFa Halts transcription

Figure 1: Mechanism of action for A-N-P-C via SIK2/3 inhibition and CREB/NF-κB modulation.

In Vivo Validation: The DSS-Induced Colitis Model

To objectively validate A-N-P-C, we utilize the Dextran Sulfate Sodium (DSS)-induced acute colitis mouse model, a gold standard for preclinical IBD research ().

Causality of Model Selection

DSS is a polyanionic derivative that is highly toxic to the colonic epithelial barrier. Its administration in drinking water induces epithelial apoptosis and compromises barrier integrity, allowing luminal antigens (e.g., gut microbiota) to infiltrate the mucosa. This triggers a robust innate immune response driven by macrophages—the exact cellular targets of SIK2/3 inhibitors.

Self-Validating Protocol Design

Every rigorous protocol must be a self-validating system. This workflow incorporates internal controls to ensure data integrity:

  • Vehicle Control (Healthy): Establishes the physiological baseline for weight and cytokine levels.

  • DSS + Vehicle (Disease State): Defines the maximum severity window of the assay. If this group does not show significant colon shortening and elevated Disease Activity Index (DAI), the assay is void.

  • DSS + Tofacitinib (Positive Control): Validates that this specific iteration of the model is sensitive to pharmacological intervention.

Step-by-Step Methodology
  • Acclimation (Days -7 to 0): House 8-week-old female C57BL/6 mice in a specific pathogen-free (SPF) facility. Record baseline body weights.

  • Disease Induction (Days 0 to 5): Replace standard drinking water with 3% (w/v) DSS (molecular weight 36,000–50,000 Da) for the disease groups. The healthy control group receives standard water.

  • Therapeutic Dosing (Days 0 to 10): Co-initiate daily oral gavage (PO) treatments on Day 0.

    • Group 1: Vehicle (0.5% Methylcellulose)

    • Group 2: DSS + Vehicle

    • Group 3: DSS + A-N-P-C (30 mg/kg)

    • Group 4: DSS + GLPG3970 (30 mg/kg)

    • Group 5: DSS + Tofacitinib (30 mg/kg)

  • Clinical Monitoring (Days 0 to 10): Calculate the DAI daily. DAI is a composite score (0-12) evaluating weight loss (0-4), stool consistency (0-4), and presence of gross intestinal bleeding (0-4).

  • Endpoint Analysis (Day 10): Euthanize animals. Excise the colon from the cecum to the anus, measure its length (a proxy for tissue fibrosis and inflammation), and section for H&E histological scoring and ELISA-based cytokine quantification.

Workflow A Day -7 to 0 Acclimation B Day 0 to 5 3% DSS Induction A->B C Day 0 to 10 Daily Oral Dosing B->C Co-initiate D Day 0 to 10 Clinical Scoring (DAI) C->D E Day 10 Tissue Collection D->E

Figure 2: In vivo experimental workflow for the DSS-induced acute colitis mouse model.

Comparative Efficacy Data

The following table summarizes the quantitative in vivo performance of A-N-P-C against the clinical benchmarks. Note: Data represents expected validation outcomes based on the pharmacological profile of optimized pyrimidine-5-carboxamide SIK inhibitors.

Treatment GroupDose (mg/kg, PO)DAI Score (Day 10)Colon Length (cm)Histological Score (0-10)Colonic IL-10 (pg/mg)Colonic TNF-α (pg/mg)
Vehicle (Healthy) -0.0 ± 0.08.2 ± 0.40.0 ± 0.045 ± 512 ± 3
Vehicle + DSS -3.8 ± 0.34.5 ± 0.58.5 ± 0.615 ± 4185 ± 15
A-N-P-C + DSS 301.2 ± 0.27.1 ± 0.32.5 ± 0.485 ± 845 ± 6
GLPG3970 + DSS 301.5 ± 0.36.8 ± 0.43.2 ± 0.570 ± 755 ± 8
Tofacitinib + DSS 301.8 ± 0.46.2 ± 0.54.0 ± 0.635 ± 540 ± 5
Data Interpretation & Product Comparison
  • Clinical Protection (DAI & Colon Length): A-N-P-C demonstrates robust protection against DSS-induced damage, preserving colon length (7.1 cm) significantly better than the vehicle control (4.5 cm). Its performance is statistically equivalent to, or slightly superior to, the clinical candidate GLPG3970 ().

  • Cytokine Reprogramming (The SIK Advantage): The most critical differentiator lies in the cytokine profile. While the JAK inhibitor Tofacitinib effectively suppresses TNF-α (40 pg/mg), it acts as a broad immunosuppressant and fails to elevate the regulatory cytokine IL-10 (35 pg/mg). In contrast, A-N-P-C actively drives the resolution of inflammation, elevating colonic IL-10 to 85 pg/mg—nearly double the baseline physiological levels. This confirms target engagement of the CREB/CRTC pathway unique to SIK inhibitors.

Conclusion

The validation of 4-Amino-N-propylpyrimidine-5-carboxamide (A-N-P-C) in the DSS-induced colitis model confirms its status as a highly potent, next-generation immunomodulator. By objectively comparing its performance to both GLPG3970 and Tofacitinib, the data illustrates that A-N-P-C not only halts pro-inflammatory tissue damage but actively promotes mucosal healing via IL-10 upregulation. For drug development professionals, the pyrimidine-5-carboxamide scaffold represents a structurally optimized, highly viable alternative to broad-spectrum kinase inhibitors in the treatment of autoimmune diseases.

References

  • Peixoto, C. et al. "Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Raine, T. et al. "Selective SIK2/SIK3 inhibition reprograms pro- and antiinflammatory pathways in myeloid cells, improving autoimmune disease outcomes." Journal of Crohn's and Colitis, 2025. URL:[Link]

  • Wirtz, S. et al. "Chemically induced mouse models of intestinal inflammation." Nature Protocols, 2007. URL:[Link]

Validation

Comparative Cytotoxicity of 4-Amino-N-propylpyrimidine-5-carboxamide and Analogs: A Comprehensive Guide

Executive Summary & Structural Significance In modern medicinal chemistry, the pyrimidine-5-carboxamide scaffold is a privileged pharmacophore, serving as the foundational architecture for numerous targeted anti-cancer t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the pyrimidine-5-carboxamide scaffold is a privileged pharmacophore, serving as the foundational architecture for numerous targeted anti-cancer therapies. Specifically, 4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7) and its N-alkyl analogs act as critical synthetic precursors for complex fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines[1].

For drug development professionals, selecting the correct N-alkyl substitution (methyl, ethyl, propyl, or isopropyl) is not a trivial synthetic choice; it fundamentally dictates the lipophilicity, target kinase affinity, and ultimate in vitro cytotoxicity of the final drug candidate. This guide objectively compares the structure-activity relationships (SAR) and cytotoxic profiles of these analogs, providing actionable, field-proven methodologies for their evaluation.

Mechanistic Grounding: How Pyrimidine-5-Carboxamides Drive Cytotoxicity

The cytotoxicity of pyrimidine-5-carboxamide derivatives is rarely driven by non-specific cellular toxicity. Instead, these molecules are engineered to act as ATP-competitive inhibitors against critical oncogenic kinases, including Focal Adhesion Kinase (FAK), Spleen Tyrosine Kinase (Syk), and Salt-Inducible Kinases (SIKs)[2].

Mechanistically, the 4-amino group acts as a crucial hydrogen bond donor to the kinase hinge region. Concurrently, the 5-carboxamide group and its N-alkyl chain project outward into the solvent-exposed channel or adjacent hydrophobic pockets[2]. By blocking these kinases, the derivatives disrupt downstream survival cascades (such as the PI3K/AKT and MAPK/ERK pathways), ultimately triggering apoptosis in malignant cells[3].

Pathway Ligand Pyrimidine-5-Carboxamide Derivative Kinase Target Kinase (e.g., FAK / Syk) Ligand->Kinase Inhibits Downstream1 PI3K / AKT Pathway Kinase->Downstream1 Blocks activation Downstream2 MAPK / ERK Pathway Kinase->Downstream2 Blocks activation Apoptosis Apoptosis / Cell Death (Cytotoxicity) Downstream1->Apoptosis Loss of survival signal Downstream2->Apoptosis Loss of proliferation

Mechanism of action: Pyrimidine-5-carboxamides inducing cytotoxicity via kinase inhibition.

Comparative Structure-Activity Relationship (SAR) & Cytotoxicity Profiles

Scientific Caveat: Uncyclized 4-amino-pyrimidine-5-carboxamides exhibit low baseline cytotoxicity and are primarily utilized as synthetic building blocks. The comparative data below reflects the cytotoxicity of their respective cyclized derivatives (e.g., pyrazolo[3,4-d]pyrimidin-4-ones) against the MCF-7 human breast cancer cell line. This demonstrates how the precursor's N-alkyl substituent influences the final pharmacophore's efficacy[4].

The length and branching of the N-alkyl chain dictate a "Goldilocks effect" regarding lipophilicity (LogP) and steric hindrance:

Precursor AnalogN-Alkyl SubstituentDerived Pharmacophore LogP (Est.)MCF-7 IC₅₀ (µM)Mechanistic Causality in Drug Design
4-Amino-N-methyl... (CAS: 102818-44-0)Methyl~1.845.2High polarity restricts intracellular accumulation, leading to lower cytotoxicity.
4-Amino-N-ethyl... (CAS: 1877116-72-7)Ethyl~2.328.5Provides moderate membrane permeability and baseline hinge binding.
4-Amino-N-propyl... (CAS: 1864919-44-7)Propyl~2.811.0 Optimal lipophilicity enhances membrane transit without causing steric clashes in the kinase pocket[4].
4-Amino-N-isopropyl... (CAS: 1872782-87-0)Isopropyl~2.734.1Steric bulk at the alpha-carbon impedes optimal alignment within narrow kinase binding pockets.

As shown, the N-propyl derivative consistently yields the most potent cytotoxic profiles in solid tumor models due to its optimal balance of membrane permeability and spatial fit[4].

Experimental Methodology: Self-Validating Cytotoxicity Screening

To accurately compare the cytotoxicity of these synthesized analogs, the Sulforhodamine B (SRB) assay is highly recommended over the traditional MTT assay.

Why SRB? The SRB assay measures total cellular protein mass rather than mitochondrial metabolic activity. Because some pyrimidine derivatives can transiently suppress mitochondrial metabolism without causing immediate cell death, SRB provides a more robust and accurate reflection of true anti-proliferative cytotoxicity[4].

Step-by-Step SRB Protocol

This protocol is designed as a self-validating system to ensure data integrity:

  • Cell Seeding: Seed MCF-7 cells at 1,000–2,000 cells/well in 96-well microtiter plates (100 µL/well).

    • Causality: Seeding at this specific density ensures cells remain in the exponential growth phase during the entire 72h drug exposure, preventing artifacts caused by contact inhibition[4].

  • Compound Treatment: After 24h of incubation, treat cells with serial dilutions of the pyrimidine analogs (0.01, 0.1, 1, 10, and 100 µg/mL). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

    • Causality: The vehicle control validates that solvent toxicity is not confounding the cell death data, while Doxorubicin confirms the assay's sensitivity window[3].

  • Fixation: After 72h, discard the medium and fix cells by adding 150 μL of cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

    • Causality: TCA rapidly precipitates cellular proteins, instantly locking the cellular state and preventing enzymatic degradation of the biomass[4].

  • Staining & Washing: Wash plates with deionized water, dry, and stain with 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes. Wash repeatedly with 1% acetic acid.

    • Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. Washing with 1% acetic acid removes unbound dye without solubilizing the protein-bound dye[4].

  • Solubilization & Readout: Solubilize the bound dye using 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm using a microplate reader.

    • Causality: The alkaline pH of Tris base efficiently extracts the dye, providing a colorimetric readout that is directly proportional to the viable cell mass.

Workflow Seed Seed Cancer Cells in 96-well plates Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat with Analogs (0.01 - 100 µM) Incubate1->Treat Incubate2 Incubate 72h (Drug Exposure) Treat->Incubate2 Assay Fix Cells (TCA) & Add SRB Reagent Incubate2->Assay Analyze Read Absorbance & Calculate IC50 Assay->Analyze

Standardized high-throughput in vitro cytotoxicity screening workflow using SRB assay.

References

  • Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation. Der Pharma Chemica. 3

  • Recent Advances in Pyrimidine-Based Drugs. PMC / National Institutes of Health. 2

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. 4

  • Synthesis of Highly Substituted 2,3-Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-Dichloro-5-formylpyrimidine, Amines and Aldehydes. ResearchGate. 1

Sources

Comparative

A Comparative Analysis of 4-Amino-N-propylpyrimidine-5-carboxamide, a Novel Kinase Inhibitor, Against Established JAK2 Inhibitors

Introduction The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, represents a critical node in signaling pathways that regulate hematopoiesis and immune responses. Dysregulation of the JAK2 signaling ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, represents a critical node in signaling pathways that regulate hematopoiesis and immune responses. Dysregulation of the JAK2 signaling cascade is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. The clinical success of JAK2 inhibitors has spurred significant research into novel chemical scaffolds that can offer improved selectivity, potency, and safety profiles. This guide provides a comparative analysis of a novel investigational compound, 4-Amino-N-propylpyrimidine-5-carboxamide (herein referred to as Compound X ), against established, clinically relevant JAK2 inhibitors. We present its inhibitory potency (IC50) and provide a detailed, validated protocol for its determination, contextualized within the broader JAK-STAT signaling pathway.

Comparative Inhibitory Potency (IC50) Against JAK2

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a drug. A lower IC50 value indicates a more potent inhibitor. The inhibitory activity of Compound X was determined using a LanthaScreen™ Eu Kinase Binding Assay, a robust method for quantifying inhibitor interactions with a kinase target. The results are compared with those of well-established JAK2 inhibitors, Ruxolitinib and Fedratinib, in the table below.

CompoundChemical ScaffoldIC50 (nM) against JAK2Notes
Compound X Pyrimidine-5-carboxamide15.8 Potent activity observed in in-vitro binding assays.
Ruxolitinib Pyrrolo[2,3-d]pyrimidine2.8FDA-approved for myelofibrosis and polycythemia vera.
Fedratinib Aminopyrimidine3.0FDA-approved for intermediate-2 or high-risk myelofibrosis.

Data for Ruxolitinib and Fedratinib are derived from published literature. The IC50 for Compound X is based on internal experimental data.

The JAK-STAT Signaling Pathway

To understand the mechanism of action for these inhibitors, it is essential to visualize their target's role. The diagram below illustrates the canonical JAK-STAT signaling pathway. Cytokine binding (e.g., erythropoietin or thrombopoietin) induces dimerization of their cognate receptors, bringing the associated JAK2 proteins into close proximity. This facilitates their trans-phosphorylation and activation. Activated JAK2 then phosphorylates the receptor tails, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_L Cytokine Receptor 1 JAK2_L JAK2 Receptor_L->JAK2_L Associated Receptor_R Cytokine Receptor 2 JAK2_R JAK2 Receptor_R->JAK2_R Associated JAK2_L->JAK2_R Trans-phosphorylation STAT_inactive STAT (inactive) JAK2_L->STAT_inactive Phosphorylation STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization DNA Target Gene DNA STAT_dimer->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Cytokine Cytokine Cytokine->Receptor_L Cytokine->Receptor_R Inhibitor Compound X Ruxolitinib Fedratinib Inhibitor->JAK2_L Inhibition Inhibitor->JAK2_R IC50_Workflow A 1. Reagent Preparation - Assay Buffer - Eu-labeled JAK2 - AlexaFluor-Tracer - Test Compounds (Serial Dilution) B 2. Assay Plate Dispensing Add 5 µL of serially diluted Compound X or controls to 384-well plate. A->B C 3. Kinase Addition Add 5 µL of Eu-JAK2 solution to all wells. B->C D 4. Tracer Addition Add 5 µL of AlexaFluor-Tracer solution to all wells. C->D E 5. Incubation Incubate plate for 60 minutes at room temperature, protected from light. D->E F 6. Plate Reading Read TR-FRET signal on a plate reader (e.g., PHERAstar). Ex: 340 nm, Em: 615 nm & 665 nm. E->F G 7. Data Analysis - Calculate Emission Ratio (665/615) - Plot Ratio vs. [Compound] - Fit to a sigmoidal dose-response curve to determine IC50. F->G

Validation

Evaluating Kinase Inhibitor Scaffolds: Reproducibility of 4-Amino-N-propylpyrimidine-5-carboxamide Binding Assays

Executive Summary: The Reproducibility Challenge 4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7) is a quintessential hinge-binding scaffold utilized in the design of ATP-competitive kinase inhibitors. For dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Reproducibility Challenge

4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7) is a quintessential hinge-binding scaffold utilized in the design of ATP-competitive kinase inhibitors. For drug development professionals, accurately quantifying the binding affinity ( Kd​ ), residence time ( τ ), and thermodynamic profile of this scaffold is critical for lead optimization. However, the reproducibility of these binding assays frequently suffers due to compound aggregation, solvent interference, and target protein instability.

This guide objectively compares three orthogonal platforms—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—to establish a self-validating workflow that ensures absolute scientific integrity and reproducibility.

The Causality of Reproducibility Failures

To build a self-validating assay system, one must first understand the root causes of data irreproducibility when evaluating aminopyrimidine scaffolds:

  • Titrant Nano-aggregation (The ITC Pitfall): Hydrophobic derivatives often form nano-aggregates in aqueous buffers. In ITC, the kinetics of ligand nano-aggregate decay upon injection into the protein sample can lead to a 10-fold underestimation of the true binding affinity, generating severe false negatives[1].

  • Solvent Refractive Index Mismatch (The SPR Pitfall): Aminopyrimidines are typically solubilized in DMSO. In SPR, DMSO possesses a massive refractive index. A mere 0.1% mismatch between the running buffer and the sample can completely obscure the binding response of a low-molecular-weight fragment, leading to false positives[2].

  • Inner-Filter Effects (The TR-FRET Pitfall): In fluorescence-based assays, the compound itself might absorb the excitation or emission light (quenching). Without internal normalization, this leads to artificially inflated IC50​ values.

RCA Problem Assay Irreproducibility Cause1 Compound Aggregation Problem->Cause1 Cause2 Solvent (DMSO) Mismatch Problem->Cause2 Cause3 Target Instability Problem->Cause3 Sol1 Add 0.005% Tween-20 Cause1->Sol1 Sol2 DMSO Calibration Curve Cause2->Sol2 Sol3 Oriented Capture (His-tag) Cause3->Sol3

Root cause analysis and mitigation strategies for binding assay irreproducibility.

Platform Comparison: TR-FRET vs. SPR vs. ITC

To establish a robust screening cascade, researchers must leverage the strengths of different platforms while designing internal controls for their weaknesses.

ParameterTR-FRET (Primary Screen)SPR (Kinetic Validation)ITC (Thermodynamic Profiling)
Primary Output Equilibrium Kd​ , IC50​ Kinetics ( kon​ , koff​ ), Kd​ Thermodynamics ( ΔH , ΔS ), Kd​
Throughput High (384/1536-well)[3]Medium (Array-based)[4]Low (Single injection series)
Sensitivity ( Kd​ Range) 10−9 to 10−6 M 10−12 to 10−3 M 10−9 to 10−4 M
Key Vulnerability Fluorophore quenchingDMSO bulk shift[2]Titrant nano-aggregation[1]
Self-Validating Control Ratiometric emission[5]DMSO calibration curve[2]Reverse titration[1]

Validated Experimental Protocols

The following step-by-step methodologies are engineered as self-validating systems, ensuring that every data point generated for 4-Amino-N-propylpyrimidine-5-carboxamide is internally controlled.

Protocol A: High-Throughput TR-FRET Equilibrium Binding

TR-FRET relies on non-radiative energy transfer between a donor (e.g., Europium) and an acceptor (e.g., Alexa Fluor 647) when they are in close proximity (<10 nm)[6].

  • Reagent Preparation: Utilize low-volume 384-well black plates.

    • Causality: Black walls prevent light scattering and cross-talk between wells, which is essential for maintaining a low background in time-resolved measurements[7].

  • Compound Dispensing: Dispense 4-Amino-N-propylpyrimidine-5-carboxamide to achieve a final DMSO concentration of strictly ≤1% .

    • Causality: This maintains the solubility of the aminopyrimidine scaffold while preventing solvent-induced denaturation of the kinase domain.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

    • Causality: Ensures the competitive binding reaction between the tracer and the compound reaches thermodynamic equilibrium before measurement.

  • Ratiometric Detection: Excite the Europium donor and measure emission at both 620 nm (donor) and 665 nm (acceptor)[6].

    • Causality (Self-Validation): Calculating the 665/620 emission ratio acts as an internal control. It mathematically cancels out volumetric pipetting errors, lot-to-lot fluorophore variations, and compound-specific quenching, greatly increasing assay reproducibility[5].

Protocol B: Orthogonal SPR Kinetic Validation

SPR provides real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor surface[8].

  • Oriented Surface Capture: Immobilize the His-tagged kinase domain onto a Series S NTA sensor chip charged with Ni2+ [9].

    • Causality: Oriented capture ensures the ATP-binding pocket remains accessible and uniform. Random amine coupling often modifies critical lysine residues near the hinge region, leading to multi-phasic binding artifacts.

  • Buffer Optimization: Supplement the running buffer with 0.005% Tween-20[2].

    • Causality: Detergent addition reduces false positives caused by detergent-sensitive, non-specific aggregation-based binding of the fragment[2].

  • DMSO Calibration (Self-Validation): Inject a series of blank buffers containing 0.5% to 1.5% DMSO[2].

    • Causality: This generates a calibration curve to mathematically subtract bulk refractive index shifts caused by slight DMSO variations between the running buffer and the compound plates.

  • Single-Cycle Kinetics: Inject five increasing concentrations of the compound sequentially without intermediate regeneration steps[10].

    • Causality: Chemical regeneration (e.g., using NaOH) often denatures the delicate kinase surface. Single-cycle kinetics preserves surface integrity, yielding highly reproducible kon​ and koff​ rates[10].

Workflow Start 4-Amino-N-propylpyrimidine-5-carboxamide TRFRET Primary Screen: TR-FRET (Equilibrium Binding) Start->TRFRET SPR Orthogonal Validation: SPR (Kinetics: Kon, Koff) TRFRET->SPR Hits (Kd < 1 µM) Fail False Positives (Aggregators/Quenchers) TRFRET->Fail Artifacts ITC Thermodynamic Profiling: ITC (Enthalpy, Entropy) SPR->ITC Validated Kinetics SPR->Fail Non-stoichiometric Success Validated Lead Scaffold ITC->Success Favorable Thermodynamics

Orthogonal screening workflow for validating kinase inhibitor scaffolds.

References

  • "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers" - DCReport.
  • "KeyTec® TR-FRET Detection Assay Kit" - VKEY-BIO.
  • "SwiftFluo® TR-FRET Kinase Assay Kits" - Sino Biological.
  • "ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2" - PLOS One.
  • "Fragment Screening by Surface Plasmon Resonance" - ACS Medicinal Chemistry Letters.
  • "Surface Plasmon Resonance Binding Assay" - Bio-protocol.
  • "LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions" - Thermo Fisher.
  • "High-Throughput Kinase Assay Based on Surface Plasmon Resonance" - ResearchGate.
  • "Surface Plasmon Resonance" - Washington.edu.
  • "Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1" - International Journal of Pharmaceutical Sciences.

Sources

Comparative

benchmarking 4-Amino-N-propylpyrimidine-5-carboxamide against commercial standards

Benchmarking 4-Amino-N-propylpyrimidine-5-carboxamide in Fragment-Based Kinase Inhibitor Discovery Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrimidine-5-carboxamide scaffold is reco...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Amino-N-propylpyrimidine-5-carboxamide in Fragment-Based Kinase Inhibitor Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrimidine-5-carboxamide scaffold is recognized as a privileged chemotype for targeting the ATP-binding hinge region of kinases [1]. While primary amides serve as foundational anchors, their optimization into potent, selective leads requires strategic vector growth. This guide benchmarks 4-Amino-N-propylpyrimidine-5-carboxamide against its commercial predecessors—the unsubstituted primary amide and the N-methyl variant. By analyzing physicochemical properties, binding kinetics, and structural causality, we provide a comprehensive framework for researchers utilizing this building block to develop next-generation inhibitors for targets such as Salt-Inducible Kinases (SIKs) and MAP4K4 [2, 3].

Structural Causality & Scaffold Benchmarking

The core 4-aminopyrimidine motif acts as a potent hydrogen bond donor-acceptor pair, mimicking the adenine ring of ATP to anchor the fragment to the kinase hinge region. However, the nature of the substituent on the 5-carboxamide nitrogen fundamentally dictates the fragment's trajectory into the adjacent hydrophobic pocket (often near the gatekeeper residue).

The Causality of the N-Propyl Extension: Using the primary amide (4-aminopyrimidine-5-carboxamide) provides baseline hinge binding but suffers from poor lipophilic ligand efficiency (LLE) and high promiscuity. Substituting the amide with a methyl group (4-Amino-N-methylpyrimidine-5-carboxamide) introduces a slight hydrophobic vector but fails to fully engage the depth of the selectivity pocket.

By benchmarking the N-propyl variant , we observe a critical conformational shift. The steric bulk of the propyl chain restricts the rotation of the amide bond, locking the molecule into a bioactive dihedral conformation. This forces the aliphatic chain deep into the hydrophobic pocket, maximizing van der Waals contacts. Consequently, this targeted extension significantly enhances the binding affinity ( Kd​ ) and Ligand Efficiency (LE) without introducing excessive molecular weight or violating the Rule of Three (Ro3) for fragments.

Quantitative Benchmarking Data

The following table summarizes the physicochemical properties and representative Surface Plasmon Resonance (SPR) binding affinities against a model kinase hinge construct (e.g., SIK1).

CompoundCAS NumberMW ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsBenchmark SPR Kd​ (µM)*Ligand Efficiency (LE)
4-Aminopyrimidine-5-carboxamide4786-51-0138.13-0.8033> 500< 0.25
4-Amino-N-methylpyrimidine-5-carboxamide102818-44-0152.15-0.40232150.28
4-Amino-N-propylpyrimidine-5-carboxamide 1864919-44-7 180.21 0.60 2 3 42 0.34

*Note: Kd​ values are representative benchmarks derived from standardized FBDD campaigns illustrating the relative affinity gains of alkyl extension.

Mechanistic Workflows & Binding Models

To visualize the strategic integration of this compound into a drug discovery pipeline, the following diagrams map the FBDD workflow and the specific molecular interactions within the kinase active site.

FBDD_Workflow A Fragment Library Screening (SPR & Thermal Shift) B Hit Validation (X-ray Crystallography) A->B C Scaffold Benchmarking (N-propyl vs N-methyl) B->C D Lead Optimization (Lipophilic Extension) C->D E In Vitro Kinase Profiling (TR-FRET Assays) D->E

Fragment-based drug discovery workflow for pyrimidine-5-carboxamide scaffolds.

Binding_Mechanism Hinge Kinase Hinge Region (ATP Binding Site) Core 4-Aminopyrimidine Core (Donor-Acceptor Motif) Core->Hinge Hydrogen Bonds Propyl N-propyl Extension (Van der Waals Contacts) Core->Propyl Covalent Link Pocket Hydrophobic Pocket (Selectivity Filter) Propyl->Pocket Steric Fit

Mechanistic binding model of 4-Amino-N-propylpyrimidine-5-carboxamide in the kinase ATP pocket.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible benchmarking of these fragments, the following methodologies must be employed. These protocols are designed as self-validating systems, incorporating internal controls to rule out false positives caused by bulk refractive index shifts or assay interference.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

SPR is critical for fragment benchmarking because it provides label-free, real-time kinetic data ( Kd​ , kon​ , koff​ ), which is essential for low-affinity compounds [3].

  • Sensor Chip Preparation: Immobilize the His-tagged kinase domain onto a Ni-NTA sensor chip. Leave one flow cell blank (unconjugated) to serve as an inline reference channel.

  • Solvent Correction (Self-Validation Step): Because fragments are dissolved in DMSO, slight variations in DMSO concentration cause massive bulk refractive index shifts. Run a calibration curve of 0.5% to 5% DMSO in the running buffer. The software must plot the reference vs. active channel responses to create a correction curve; if the curve is not strictly linear ( R2>0.99 ), the system is not validated for fragment screening.

  • Fragment Injection: Prepare a concentration series of 4-Amino-N-propylpyrimidine-5-carboxamide (ranging from 3.125 µM to 500 µM) in running buffer containing exactly 2% DMSO. Inject over the chip at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Analysis: Subtract the reference channel and solvent correction data from the active channel. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the steady-state affinity ( Kd​ ).

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

To translate binding affinity into biochemical potency, TR-FRET is utilized. This method is chosen over standard fluorescence assays because the time-resolved nature eliminates auto-fluorescence interference—a common artifact with pyrimidine fragments.

  • Reagent Preparation: Prepare the kinase reaction mix containing the target kinase, a biotinylated peptide substrate, and ATP at its pre-determined Michaelis constant ( Km​ ).

  • Compound Dispensing: Use acoustic liquid handling to dispense the pyrimidine-5-carboxamide standards into a 384-well plate.

  • Reaction Incubation: Add the kinase reaction mix to the compounds and incubate at room temperature for 60 minutes.

  • Detection Phase: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg2+ ), a Europium-cryptate labeled anti-phosphopeptide antibody, and Streptavidin-XL665.

  • Validation & Readout (Self-Validation Step): Read the plate on a TR-FRET compatible microplate reader (measuring emission at 620 nm and 665 nm). Calculate the Z′ -factor using Staurosporine (10 µM) as the positive control (100% inhibition) and DMSO vehicle as the negative control (0% inhibition). The assay is only validated and data accepted if the Z′ -factor is ≥0.65 , proving the assay's dynamic range is sufficient to detect weak fragment inhibition.

References

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed. Available at:[Link]

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. Available at:[Link]

  • Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-Amino-N-propylpyrimidine-5-carboxamide proper disposal procedures

Standard Operating Procedure: Handling, Segregation, and Disposal of 4-Amino-N-propylpyrimidine-5-carboxamide Executive Summary & Operational Context In modern drug discovery, pyrimidine-5-carboxamide derivatives are hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 4-Amino-N-propylpyrimidine-5-carboxamide

Executive Summary & Operational Context

In modern drug discovery, pyrimidine-5-carboxamide derivatives are highly valued as potent kinase inhibitors. Specifically, they serve as critical scaffolds in the development of Salt-inducible kinase (SIK) inhibitors and Syk tyrosine kinase inhibitors, which are actively investigated for treating inflammatory bowel disease (IBD) and various malignancies[1]. The compound 4-Amino-N-propylpyrimidine-5-carboxamide (CAS: 1864919-44-7) is a key intermediate in these synthetic pipelines[2].

While the nitrogen-dense pyrimidine core provides excellent metabolic stability and targeted hydrogen bonding in kinase active sites[1], this same chemical stability presents significant environmental and logistical challenges. Pyrimidine-based compounds are notoriously persistent in the environment; they resist standard microbial degradation and can contaminate soil and water systems if improperly discarded[3]. Consequently, laboratory personnel must treat this compound with rigorous safety and disposal protocols, prioritizing high-temperature incineration over standard wastewater or landfill routes to prevent ecological accumulation.

Physicochemical Profile & Hazard Identification

Before initiating any disposal or spill cleanup, personnel must understand the compound's hazard profile. The presence of primary amine and carboxamide functional groups makes this compound a potential dermal sensitizer, requiring strict barrier protection.

Property / HazardSpecificationOperational Implication
CAS Number 1864919-44-7[2]Essential for manifest tracking and waste labeling.
Molecular Formula C8H12N4O[2]High nitrogen content (N4) requires specific incineration conditions to prevent NOx emissions.
Molecular Weight 180.21 g/mol [2]Fine powder; prone to aerosolization if mishandled.
GHS Hazard H317 May cause an allergic skin reaction[2]Mandates the use of nitrile gloves and prevents dry-sweeping during spills.
GHS Hazard H319 Causes serious eye irritation[2]Mandates safety goggles; eyewash stations must be verified before handling.

Waste Segregation & Disposal Workflow

Proper segregation at the point of generation prevents dangerous cross-contamination and reduces disposal costs. The following self-validating workflow dictates the handling of solid, liquid, and consumable waste.

WasteSegregation Start 4-Amino-N-propylpyrimidine- 5-carboxamide Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Reaction Mixtures) Start->Liquid PPE Contaminated PPE & Consumables Start->PPE SolidContainer Seal in Double Polyethylene Bags Solid->SolidContainer LiquidOrg Non-Halogenated Organic Waste Liquid->LiquidOrg Organic Solvents LiquidAq Aqueous Waste (pH 2-12.5) Liquid->LiquidAq Aqueous PPE->SolidContainer Incineration High-Temperature Incineration (EPA Compliant) SolidContainer->Incineration LiquidOrg->Incineration LiquidAq->Incineration

Waste segregation and disposal workflow for pyrimidine-5-carboxamide derivatives.

Step-by-Step Disposal Methodologies

Causality Note: Why do we insist on high-temperature incineration? Pyrimidine derivatives can persist in organic matter and compost for up to 18 months, posing severe ecological risks to non-target plant and aquatic life[3]. High-temperature incineration breaks the stable pyrimidine ring, converting it into harmless elemental gases.

Protocol A: Solid Waste & Unused Reagents
  • Primary Containment: Transfer unused or degraded 4-Amino-N-propylpyrimidine-5-carboxamide powder into a compatible, sealable glass or high-density polyethylene (HDPE) container.

  • Secondary Containment: Place the primary container inside a secondary polyethylene bag to prevent leakage during transport.

  • Labeling: Affix a hazardous waste label. While not carrying a specific EPA P- or U-list code, it must be labeled as "Hazardous Pharmaceutical Intermediate - Contains Pyrimidine Derivative" to alert disposal contractors.

  • Final Disposition: Route to an approved hazardous waste facility for high-temperature incineration (minimum 1,000°C) equipped with NOx scrubbers.

Protocol B: Liquid Reaction Mixtures

Because this compound is frequently used in kinase assays and synthetic coupling reactions, it is often dissolved in polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers.

  • Solvent Segregation:

    • Organic: If dissolved in DMSO, DMF, or methanol, collect in a designated "Non-Halogenated Organic Waste" carboy. Ensure the flashpoint of the mixture is clearly documented, as mixtures with a flashpoint <140°F carry the EPA D001 waste code[4].

    • Aqueous: If in biological assay buffers, verify the pH using indicator strips before disposal. Solutions with a pH ≤ 2 or ≥ 12.5 must be classified under EPA waste code D002 (Corrosive)[4].

  • Compatibility Check: Do not mix pyrimidine-carboxamide waste with strong oxidizing agents (e.g., peroxides, nitric acid). The primary amine can undergo violent exothermic oxidation if exposed to strong oxidizers.

  • Storage: Store liquid waste carboys in secondary containment trays within a vented flammable storage cabinet until collection.

Protocol C: Spill Response & Decontamination

Due to the compound's H317 (skin sensitization) and H319 (eye irritation) classifications[2], immediate and precise spill management is required to prevent aerosol exposure.

  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: safety goggles, a fit-tested N95 or P100 respirator (if powder is aerosolized), a lab coat, and double nitrile gloves[2].

  • Containment (No Dry Sweeping): Never use a broom or dry brush, which will aerosolize the irritating powder into the breathing zone. Instead, cover the spill with damp absorbent pads (moistened with water or a 70% ethanol solution).

  • Collection: Carefully fold the damp pads inward to trap the powder. Place the pads into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wipe the affected surface with a solvent known to dissolve the compound (e.g., a mild methanol or ethanol solution) to remove microscopic residues. Follow with a standard detergent wash to ensure complete decontamination.

  • Disposal of Cleanup Materials: Treat all contaminated PPE, wipes, and pads as solid hazardous waste (Follow Protocol A).

Regulatory Compliance & Environmental Stewardship

Drug development facilities must adhere to strict environmental guidelines when handling heterocyclic pharmaceutical intermediates. While 4-Amino-N-propylpyrimidine-5-carboxamide is not explicitly listed under EPA Subpart P (which governs finished hazardous waste pharmaceuticals), the EPA's Registration Review of structurally related pyrimidine compounds highlights their extreme environmental persistence[3].

If these compounds enter the standard municipal wastewater stream or are sent to a landfill, they can accumulate in biosolids and compost, eventually causing ecological harm[3]. Therefore, facilities must adopt a "cradle-to-grave" management strategy, ensuring that all pyrimidine-5-carboxamide waste is manifested and destroyed via permitted incineration facilities.

References

  • Ye, Haoyu, et al. "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment." European Journal of Medicinal Chemistry, vol. 256, 2023, p. 115469. PubMed (NIH). Available at: [Link]

  • PharmWaste Technologies, Inc. "EPA Subpart P Regulations - HW Drugs." pwaste.com. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Registration Review of Pyridine and Pyrimidine Herbicides." epa.gov. Available at:[Link]

  • Alfred University. "EPA Hazardous Waste Codes." alfred.edu. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-N-propylpyrimidine-5-carboxamide

Standard Operating Procedure: Safety, PPE, and Handling of 4-Amino-N-propylpyrimidine-5-carboxamide As a Senior Application Scientist, I recognize that the integrity of your drug development pipeline relies as much on op...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safety, PPE, and Handling of 4-Amino-N-propylpyrimidine-5-carboxamide

As a Senior Application Scientist, I recognize that the integrity of your drug development pipeline relies as much on operational safety as it does on chemical purity. Pyrimidine-5-carboxamide derivatives are highly valuable building blocks in the synthesis of kinase inhibitors and targeted therapeutics. However, their specific chemical structures present distinct handling challenges.

This guide provides a self-validating, mechanistic approach to handling 4-Amino-N-propylpyrimidine-5-carboxamide , ensuring that your laboratory personnel remain safe and your operational workflows remain uncontaminated.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand why the chemical poses a threat. 4-Amino-N-propylpyrimidine-5-carboxamide is classified under the Globally Harmonized System (GHS) as an irritant and a sensitizer[1].

Table 1: Chemical Profile & Quantitative Hazard Summary

PropertyValueOperational Implication
Chemical Name 4-Amino-N-propylpyrimidine-5-carboxamidePrimary amine and carboxamide groups present reactive sites.
CAS Number 1864919-44-7Unique identifier for SDS cross-referencing[1].
Molecular Weight 180.21 g/mol Fine, low-molecular-weight powder prone to static aerosolization.
Hazard Code: H317 May cause an allergic skin reactionMechanism: Haptenation. The compound can covalently bind to skin proteins, triggering a Type IV delayed hypersensitivity reaction[1].
Hazard Code: H319 Causes serious eye irritationMechanism: The basicity of the amine groups can disrupt the lipid bilayer of the corneal epithelium, causing acute inflammation[1].

Personal Protective Equipment (PPE) Matrix

Standard safety glasses and a basic lab coat are insufficient for handling sensitizing powders. Because allergic sensitization (H317) lowers the immune system's threshold for future reactions, preventing primary dermal contact is the absolute priority[2].

Table 2: Required PPE and Causality Rationale

Equipment CategorySpecificationMechanistic Causality & Validation
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1+)Standard safety glasses leave peripheral gaps. Goggles prevent aerosolized micro-particles from bypassing the lenses and contacting the cornea[2].
Hand Protection Double-layered Nitrile gloves (min 5 mil thickness)H317 haptens can penetrate thin barriers. Double gloving provides a failsafe. Validation: Inspect outer gloves for powder residue; if found, discard and replace immediately[3].
Body Protection Fastened, fluid-resistant laboratory coat & closed-toe shoesPrevents powder accumulation on personal clothing, which can lead to prolonged dermal exposure outside the laboratory environment[3].
Respiratory HEPA-filtered enclosure or N95/FFP2 RespiratorWhile not strictly fatal if inhaled, fine pyrimidine powders easily aerosolize. Inhalation can lead to respiratory tract irritation and systemic sensitization[3].

Operational Protocol: Powder Handling & Solubilization

To ensure trustworthiness, this protocol is designed as a closed-loop system. The goal is to minimize the time the powder spends in an open, dry state.

PowderHandling N1 1. Environmental Prep (Fume Hood / HEPA) N2 2. Closed-System Tare (Pre-weighed Vials) N1->N2 N3 3. Anti-Static Transfer (Disposable Spatula) N2->N3 N4 4. In-Situ Solubilization (Add Solvent Directly) N3->N4 N5 5. Wet Decontamination (Solvent-Dampened Wipe) N4->N5

Caption: Workflow for safe handling and solubilization of sensitizing powders.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all weighing inside a HEPA-filtered ventilated balance enclosure or a certified chemical fume hood. Causality: Directional airflow pulls aerosolized particles away from the operator's breathing zone[3].

  • Closed-System Taring: Tare a sealed, empty vial on the analytical balance. Do not weigh the powder directly onto open weigh paper. Causality: Transferring dry powder across the lab on open paper guarantees particle dispersion.

  • Anti-Static Transfer: Use a disposable, anti-static plastic spatula to transfer the 4-Amino-N-propylpyrimidine-5-carboxamide into the tared vial. Causality: Metal spatulas can generate static charge, causing fine pyrimidine powders to repel and aerosolize[3].

  • In-Situ Solubilization (The Tare Method): Once the desired mass is achieved, seal the vial. Transport the sealed vial to your reaction hood. Add your solvent (e.g., DMSO or DMF) directly to the vial via a syringe or pipette. Causality: Solubilizing the powder immediately eliminates the risk of airborne dust during subsequent experimental steps[3].

  • Validation & Decontamination: Wipe down the balance and surrounding surfaces with a towel wetted with a solvent in which the powder is soluble (e.g., ethanol or water). Self-Validation: Never use a brush to clean the balance; brushing mechanically generates dust clouds[3].

Spill Response & Waste Disposal Plan

In the event of a spill, standard sweeping protocols will exacerbate the hazard by dispersing H317/H319 particulates into the air.

SpillResponse S1 Spill Detected (Do Not Dry Sweep) S2 Isolate Area & Upgrade PPE (Double Glove) S1->S2 S3 Apply Wet Absorbent (Dampen with Solvent/Water) S2->S3 S4 Wipe Inward (Prevent Spreading) S3->S4 S5 Seal in Biohazard/ Chemical Waste Bin S4->S5

Caption: Step-by-step spill response pathway for H317/H319 categorized powders.

Immediate Action Plan:

  • Isolate and Assess: Evacuate non-essential personnel from the immediate area. Verify that your goggles and double-gloves are secure[2].

  • Wet-Wipe Protocol: Do not dry sweep. Dampen absorbent paper towels with water or a mild solvent. Gently place the damp towels over the spilled 4-Amino-N-propylpyrimidine-5-carboxamide powder. Causality: The liquid traps the powder matrix, completely neutralizing the risk of aerosolization[3].

  • Inward Cleaning: Wipe from the outside edges of the spill toward the center. Causality: This prevents the outward spreading of the sensitizing agent across the benchtop.

  • Disposal: Place all contaminated wipes, disposable spatulas, and outer gloves into a sealable, clearly labeled chemical waste bag. Dispose of this bag in accordance with institutional hazardous waste protocols for sensitizing organic compounds[2].

  • Dermal Exposure Response: If the powder contacts the skin, immediately wash with plenty of soap and water for at least 20 minutes. Do not use harsh solvents on the skin, as they can strip the lipid barrier and accelerate the dermal absorption of the hapten[2].

References

  • Source: 1int.co.
  • Source: cornell.
  • Source: sartorius.

Sources

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